NGD-4715
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O3/c1-24-16-6-4-14(12-17(16)25-2)13-22-8-10-23(11-9-22)18-7-5-15(20)19(21-18)26-3/h4-7,12H,8-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKYVNYLCIABRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC(=C(C=C3)Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432090 | |
| Record name | NGD-4715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476322-70-0 | |
| Record name | NGD-4715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
NGD-4715: A Technical Whitepaper on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD-4715 is a potent and selective small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Developed by Neurogen for the treatment of obesity, it represents a therapeutic strategy centered on the central regulation of energy homeostasis. This document provides an in-depth technical guide on the core mechanism of action of this compound, detailing its interaction with the MCHR1 signaling pathway and summarizing the types of preclinical evaluations it likely underwent. While specific quantitative data from primary preclinical studies are not publicly available, this guide presents representative data and experimental protocols based on established methodologies for MCHR1 antagonists.
Core Mechanism of Action: MCHR1 Antagonism
This compound functions as a competitive antagonist at the MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in regions associated with the regulation of appetite and energy expenditure.[1] The endogenous ligand for MCHR1 is the neuropeptide melanin-concentrating hormone (MCH). By binding to MCHR1, this compound blocks the downstream signaling cascades initiated by MCH. This blockade is the cornerstone of its therapeutic potential in obesity, as MCH is known to be an orexigenic peptide, meaning it stimulates food intake.[1]
Studies in rodent models have demonstrated that the MCH system plays a crucial role in energy balance. Deletion of the MCH gene or the MCHR1 gene results in leaner animals, while overexpression of MCH leads to increased weight gain.[1] By antagonizing MCHR1, this compound is designed to reduce food intake and potentially increase energy expenditure, thereby promoting weight loss.
MCHR1 Signaling Pathways
MCHR1 is coupled to two primary G protein signaling pathways: Gαi and Gαq. This compound, by blocking MCH binding, prevents the activation of both of these pathways.
-
Gαi-Coupled Pathway: Activation of the Gαi subunit by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA), and ultimately modulate neuronal excitability and gene expression.
-
Gαq-Coupled Pathway: MCH binding also activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is involved in a wide range of cellular processes, including neurotransmitter release and synaptic plasticity.
Below are diagrams illustrating the MCHR1 signaling pathways and the inhibitory action of this compound.
Caption: MCHR1 Signaling Pathways and this compound Inhibition.
Preclinical Evaluation: In Vitro Characterization
The preclinical development of this compound would have involved a series of in vitro assays to determine its potency, selectivity, and functional activity at the MCHR1.
Quantitative Data (Representative)
While the precise values for this compound are not publicly available, the following table presents representative data that would be expected for a potent and selective MCHR1 antagonist.
| Assay Type | Target | Species | Ligand | Parameter | Value (nM) |
| Radioligand Binding | MCHR1 | Human | [¹²⁵I]-MCH | Ki | < 10 |
| Functional Assay (Calcium Mobilization) | MCHR1 | Human | MCH | IC₅₀ | < 50 |
| Functional Assay (cAMP Inhibition) | MCHR1 | Human | MCH | IC₅₀ | < 50 |
Disclaimer: The values presented in this table are representative and intended for illustrative purposes only. The actual experimental values for this compound are not publicly available.
Experimental Protocols (Representative)
Objective: To determine the binding affinity (Ki) of this compound for the human MCHR1.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human MCHR1.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-labeled MCH is used as the radioligand.
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The Ki value is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Binding Assay.
Preclinical Evaluation: In Vivo Efficacy
The in vivo efficacy of this compound would have been evaluated in animal models of obesity, most commonly in diet-induced obese (DIO) rodents.
Quantitative Data (Representative)
The following table presents representative data from a hypothetical study evaluating the effect of this compound in a DIO mouse model.
| Treatment Group | Dose (mg/kg) | Change in Body Weight (%) | Change in Food Intake (%) |
| Vehicle | - | +5.0 ± 1.2 | - |
| This compound | 10 | -2.5 ± 0.8 | -15.2 ± 3.5 |
| This compound | 30 | -7.8 ± 1.5 | -25.7 ± 4.1 |
*p < 0.05 compared to vehicle. Disclaimer: The values presented in this table are representative and intended for illustrative purposes only. The actual experimental values for this compound are not publicly available.
Experimental Protocols (Representative)
Objective: To evaluate the effect of this compound on body weight and food intake in a model of obesity.
Methodology:
-
Animal Model: Male C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.
-
Acclimation: Mice are acclimated to individual housing and handling.
-
Treatment: Mice are randomized into treatment groups and dosed orally with vehicle or this compound once daily for a specified period (e.g., 28 days).
-
Measurements: Body weight and food intake are measured daily. Other parameters such as body composition (using DEXA or MRI) and plasma biomarkers may also be assessed at the end of the study.
-
Data Analysis: Changes in body weight and food intake are compared between the treatment groups using appropriate statistical methods.
Caption: Workflow for a Diet-Induced Obesity Study.
Clinical Development and Discontinuation
This compound entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. While the compound was reported to be safe and well-tolerated, its development was ultimately discontinued. The primary reason for discontinuation was the finding that this compound induced the cytochrome P450 enzyme CYP3A4. This induction posed a significant risk of drug-drug interactions, as many medications are metabolized by this enzyme.
Conclusion
This compound is a selective MCHR1 antagonist that showed promise as a potential treatment for obesity by targeting the central regulation of food intake. Its mechanism of action is well-understood, involving the blockade of MCH-induced signaling through Gαi and Gαq pathways. Although its clinical development was halted due to unfavorable drug-drug interaction potential, the story of this compound provides valuable insights into the development of MCHR1-targeted therapeutics and highlights the critical importance of evaluating the broader pharmacological profile of drug candidates. Further research in this area may lead to the development of MCHR1 antagonists with improved safety profiles for the management of obesity and other metabolic disorders.
References
NGD-4715: A Technical Overview of its MCH-1 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD-4715 is a selective, orally bioavailable small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCH-1).[1][2][3] Developed by Neurogen Corporation, it was investigated for the treatment of obesity.[2][4][5] The MCH-1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is implicated in the regulation of energy homeostasis and feeding behavior.[6][7] Antagonism of this receptor has been a key strategy in the pursuit of anti-obesity therapeutics. This document provides a detailed technical guide on the MCH-1 receptor antagonist activity of this compound, including available data, experimental protocols, and relevant signaling pathways.
While this compound demonstrated safety and tolerability in Phase I clinical trials, its development was ultimately discontinued.[5][6][8][9][10] Reports suggest this was due to the induction of the cytochrome P450 enzyme CYP3A4, which posed a risk of drug-drug interactions.[5]
MCH-1 Receptor Antagonist Profile of this compound
Data Presentation
Table 1: this compound Binding Affinity for MCH-1 Receptor
| Radioligand | Cell Line/Tissue | Ki (nM) | Assay Type | Reference |
| [¹²⁵I]-MCH | HEK293 cells expressing human MCH-1R | Data not available | Radioligand Binding | (Tarrant et al., 2017) |
| [³H]-Compound X | CHO-K1 cells expressing human MCH-1R | Data not available | Radioligand Binding | (Tarrant et al., 2017) |
Table 2: this compound Functional Antagonist Activity at the MCH-1 Receptor
| Functional Readout | Cell Line | Agonist | IC₅₀ (nM) | Assay Type | Reference |
| Calcium Mobilization | HEK293/MCH-1R | MCH | Data not available | FLIPR Assay | (Tarrant et al., 2017) |
| cAMP Inhibition | CHO/MCH-1R | Forskolin + MCH | Data not available | cAMP Assay | (Tarrant et al., 2017) |
MCH-1 Receptor Signaling
The MCH-1 receptor is known to couple to multiple G protein signaling pathways, primarily through Gαi and Gαq.[7] Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates downstream signaling cascades that modulate neuronal activity and energy balance.
Caption: MCH-1 Receptor Signaling Pathways.
Experimental Protocols
The following sections describe generalized protocols for key assays used to characterize MCH-1 receptor antagonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the MCH-1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the MCH-1 receptor.
Materials:
-
HEK293 cells stably expressing the human MCH-1 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-MCH or a suitable tritiated antagonist.
-
Non-specific binding control: High concentration of a non-radiolabeled MCH-1 receptor ligand.
-
Test compound: this compound.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-MCH-1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of radioligand, varying concentrations of the test compound (this compound), and the cell membrane preparation.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a non-radiolabeled ligand.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of MCH-1 receptor activation via the Gαq pathway.
Objective: To determine the functional antagonist potency (IC₅₀) of this compound.
Materials:
-
HEK293 cells stably co-expressing the human MCH-1 receptor and a promiscuous G-protein (e.g., Gα16) or endogenous Gαq.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
MCH (agonist).
-
This compound (antagonist).
-
384-well black-walled, clear-bottom plates.
-
Fluorescence imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating:
-
Plate the HEK293-MCH-1R cells in 384-well plates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye solution to each well.
-
Incubate the plate at 37°C for a specified time to allow for dye loading.
-
-
Compound Addition and Fluorescence Reading:
-
Place the plate in the FLIPR instrument.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Add a fixed concentration of MCH (typically the EC₈₀) to all wells to stimulate the receptor.
-
The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the MCH-induced response against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using a sigmoidal dose-response curve fit.
-
Caption: Calcium Mobilization Assay Workflow.
Conclusion
This compound is a well-characterized MCH-1 receptor antagonist that reached early-stage clinical development for obesity. While its progression was halted, the study of this compound has contributed to the understanding of the MCH-1 receptor system as a therapeutic target. The experimental protocols and signaling pathway information provided in this guide offer a framework for the evaluation of novel MCH-1 receptor modulators. Further research into compounds with similar mechanisms of action but improved safety and pharmacokinetic profiles remains an active area of investigation in the field of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. "The Discovery of the MCH-1 Receptor Antagonist this compound for the Potent" by J. Tarrant, K J. Hodgetts et al. [scholarworks.harding.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 7. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. | BioWorld [bioworld.com]
NGD-4715: A Technical Overview of a Selective MCHR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD-4715 is a potent and selective, orally active, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] Developed by Neurogen Corporation, it was investigated as a potential therapeutic agent for the treatment of obesity.[3][4] The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, and antagonism of MCHR1 has been shown to reduce food intake and body weight in preclinical models.[3] However, the clinical development of this compound was discontinued (B1498344) due to its induction of the cytochrome P450 enzyme CYP3A4, which raised concerns about potential drug-drug interactions.[4] This technical guide provides a comprehensive overview of the available information on the structure, synthesis, and biological activity of this compound.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C₁₉H₂₄BrN₃O₃.[3]
| Property | Value |
| IUPAC Name | 1-(5-bromo-6-methoxypyridin-2-yl)-4-(3,4-dimethoxybenzyl)piperazine |
| Molecular Formula | C₁₉H₂₄BrN₃O₃ |
| Molecular Weight | 422.32 g/mol |
| CAS Number | 851005-37-3 |
Synthesis
While a number of synthetic routes for this compound were explored during its development, a detailed, publicly available, step-by-step synthesis protocol from the primary literature is not readily found.[5] The discovery of this compound resulted from the optimization of an initial arylpiperazine hit identified through high-throughput screening.[5] The general synthesis of similar arylpiperazine MCHR1 antagonists often involves the coupling of a substituted arylpiperazine moiety with a suitable benzyl (B1604629) or heterocyclic group.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the MCHR1, a G protein-coupled receptor (GPCR). MCHR1 is known to couple to multiple G protein subtypes, including Gαi, Gαo, and Gαq.[6][7] This promiscuous coupling allows MCHR1 activation to initiate several downstream signaling cascades:
-
Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][8][9]
-
Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, leading to an increase in cytosolic calcium concentration.[8][9]
-
ERK Phosphorylation: Activation of MCHR1 has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[6][7][10]
By blocking the binding of the endogenous ligand MCH to MCHR1, this compound is expected to inhibit these downstream signaling events.
References
- 1. Melanin-concentrating Hormone Receptor (MCHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. "The Discovery of the MCH-1 Receptor Antagonist this compound for the Potent" by J. Tarrant, K J. Hodgetts et al. [scholarworks.harding.edu]
- 6. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
NGD-4715: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD-4715, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), was a promising therapeutic candidate for the treatment of obesity. Developed by Neurogen Corporation, it progressed to Phase I clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, preclinical rationale, and clinical evaluation. While specific quantitative data from proprietary studies remains largely undisclosed, this document synthesizes the available information to offer a detailed understanding of the compound's trajectory.
Introduction
The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, with the MCHR1 receptor playing a crucial role in mediating the orexigenic (appetite-stimulating) effects of MCH. Antagonism of MCHR1 has therefore been a focal point for the development of anti-obesity therapeutics. This compound emerged from these efforts as a potent and selective MCHR1 antagonist.
Discovery and Preclinical Development
The discovery of this compound originated from a high-throughput screening campaign that identified an arylpiperazine hit. Subsequent medicinal chemistry optimization led to the identification of this compound as a clinical candidate.
Mechanism of Action
This compound is a competitive antagonist of the MCHR1 receptor.[1] MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Upon binding of the endogenous ligand MCH, MCHR1 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C, leading to an increase in intracellular calcium. By blocking the binding of MCH, this compound is designed to prevent these downstream signaling events, thereby attenuating the orexigenic signals in the hypothalamus.
Preclinical Efficacy
While specific quantitative data from preclinical studies are not publicly available, reports indicate that this compound demonstrated anorectic effects in animal models.[2] Neurogen's studies suggested that selective blockade of MCHR1 was sufficient to produce a significant reduction in food intake in higher animal species.[1][3]
Table 1: Summary of Preclinical Development of this compound
| Parameter | Description | Finding |
| Target | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Selective Antagonist |
| Mechanism | Blocks MCH-induced signaling | Attenuation of orexigenic signals |
| In Vitro Activity | Potent MCHR1 antagonist | Specific Ki/IC50 values not publicly available |
| In Vivo Models | Animal models of obesity | Anorectic effects and reduction in food intake |
| Safety Pharmacology | Standard preclinical safety assessments | No major adverse effects reported pre-clinically |
Clinical Development
This compound advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in human subjects.
Phase I Clinical Trial Design
Neurogen commenced a Phase I trial of this compound in November 2006.[3] The study was a randomized, double-blind, placebo-controlled, single-center trial conducted in the United States.[3] The trial was designed to evaluate single rising oral doses of this compound in up to 84 healthy overweight and obese male and female subjects.[3]
Clinical Trial Results
Publicly available information on the quantitative results of the Phase I trial is limited. A press release from Neurogen in May 2007 stated that this compound was safe and well-tolerated.[2] However, detailed pharmacokinetic and pharmacodynamic data have not been published in peer-reviewed literature.
Table 2: Summary of this compound Phase I Clinical Trial
| Parameter | Description |
| Study Phase | Phase I |
| Study Design | Randomized, double-blind, placebo-controlled, single ascending dose |
| Population | Healthy overweight and obese subjects (n≤84) |
| Primary Endpoints | Safety and tolerability |
| Secondary Endpoints | Pharmacokinetics and pharmacodynamics |
| Reported Outcome | Safe and well-tolerated |
| Quantitative Data | Specific PK/PD parameters (e.g., Cmax, Tmax, AUC, half-life, effects on appetite or weight) are not publicly available. |
Discontinuation of Development
Despite the positive safety findings in the initial Phase I study, the development of this compound was ultimately discontinued. The primary reason cited for the cessation of development was the compound's induction of the cytochrome P450 enzyme CYP3A4.[4] This finding raised concerns about the potential for significant drug-drug interactions, a critical consideration for a medication intended for a patient population often taking multiple concomitant medications.
CYP3A4 Induction
Induction of CYP3A4 can accelerate the metabolism of other drugs that are substrates for this enzyme, potentially leading to reduced efficacy of those co-administered therapies. A study in healthy individuals on a high-calorie diet showed that this compound administered three times daily for 14 days was efficacious in inducing the liver enzyme CYP3A4 and also had an effect of lowering lipid levels.[4] The precise fold-induction and the clinical significance of this effect were likely key factors in the decision to halt further development.
Experimental Protocol: In Vitro CYP3A4 Induction Assay (General Methodology)
While the specific protocol used for this compound is not available, a general approach for assessing CYP3A4 induction in vitro is as follows:
-
Cell Culture: Primary human hepatocytes are cultured to form a monolayer.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and positive (e.g., rifampicin) and negative (vehicle) controls for a period of 48-72 hours.
-
mRNA Analysis: After treatment, total RNA is isolated from the hepatocytes. The relative mRNA expression of CYP3A4 is quantified using quantitative real-time polymerase chain reaction (qRT-PCR). An increase in CYP3A4 mRNA levels relative to the vehicle control indicates induction.
-
Enzyme Activity Assay: In parallel, the catalytic activity of the CYP3A4 enzyme is measured. A probe substrate for CYP3A4 (e.g., midazolam or testosterone) is added to the treated cells. The formation of the metabolite is then quantified using methods like liquid chromatography-mass spectrometry (LC-MS). An increase in metabolite formation indicates an increase in enzyme activity.
References
NGD-4715: A Technical Guide to its Role in Appetite Regulation via Melanin-Concentrating Hormone Receptor 1 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NGD-4715 is an investigational small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Developed by Neurogen for the potential treatment of obesity, it represents a therapeutic strategy targeting the central regulation of energy homeostasis. Melanin-concentrating hormone (MCH) is a potent orexigenic neuropeptide expressed primarily in the lateral hypothalamus, a key brain region for appetite control. By blocking the action of MCH at its primary receptor, MCHR1, this compound was designed to reduce food intake and promote weight loss. Preclinical studies in rodent models demonstrated that MCHR1 antagonism could significantly decrease food intake and body weight gain, particularly in the context of diet-induced obesity. This compound advanced to Phase I clinical trials, where it was found to be safe and well-tolerated, with some subjects reporting a loss of appetite.[1][2] However, its development was discontinued (B1498344) due to the induction of the cytochrome P450 enzyme CYP3A4, which posed a risk of drug-drug interactions.[3][4] This guide provides a detailed overview of the mechanism of action, preclinical evidence, and clinical evaluation of this compound, serving as a technical resource for professionals in the field of obesity and metabolic disease research.
Mechanism of Action: The MCH System in Appetite Regulation
The melanin-concentrating hormone (MCH) system is a critical modulator of energy balance. MCH-producing neurons are located in the lateral hypothalamus and zona incerta and project widely throughout the brain.[1] MCH exerts its effects by binding to two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2; however, only MCHR1 is found in rodents.[2]
Activation of MCHR1 is orexigenic, meaning it stimulates food intake and promotes energy storage.[1][3] This is confirmed by studies showing that:
-
Overexpression of MCH leads to obesity and insulin (B600854) resistance.[1]
-
Direct injection of MCH into the brain stimulates feeding.[3]
-
Conversely, genetic deletion of MCH or MCHR1 in mice results in a lean phenotype and resistance to diet-induced obesity.[5][6]
This compound functions as a competitive antagonist at the MCHR1, blocking the downstream signaling cascades initiated by MCH binding.[5][6]
MCHR1 Signaling Pathways
MCHR1 couples to multiple G-protein subtypes, primarily Gi/o and Gq, to initiate intracellular signaling that ultimately modulates neuronal activity and appetite.[2][7]
-
Gq Pathway: Upon MCH binding, the Gq alpha subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium modulates various cellular processes, including neurotransmitter release in appetite-regulating circuits.[7]
-
Gi/o Pathway: The Gi alpha subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of Protein Kinase A (PKA). This pathway also contributes to the overall inhibitory effect of MCH on certain neuronal populations.[2][7]
-
MAPK/ERK Pathway: MCHR1 activation has also been shown to stimulate the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), part of the mitogen-activated protein kinase (MAPK) cascade.[2][7] This pathway is involved in neuronal plasticity and gene expression, potentially mediating the longer-term effects of MCH on feeding behavior.
By blocking these pathways, this compound prevents the orexigenic signals of MCH, leading to a reduction in appetite.
Preclinical Data
While specific quantitative data for this compound is limited in publicly accessible literature, studies on precursor compounds and the general class of MCHR1 antagonists have validated the target in animal models of obesity.
Efficacy in Rodent Models
The primary preclinical model for evaluating anti-obesity compounds is the diet-induced obesity (DIO) model, typically in rats or mice.
Table 1: Representative Preclinical Efficacy of MCHR1 Antagonism
| Compound | Species/Model | Dose | Effect on Food Intake | Effect on Body Weight | Citation |
|---|---|---|---|---|---|
| NGX-1 | Rat (DIO) | 10 mg/kg, p.o. | 13% reduction | Significant decrease in weight gain vs. vehicle | [7] |
| Anonymous MCHR1 Antagonist | Rat (Satiated) | 1 µg, i.c.v. | Completely blocked MCH-induced hyperphagia | Not Assessed | [8] |
| NDT 9522320 | Rat & Dog | Not specified | Enabled target validation in feeding models | Not specified |[4][6] |
Note: NGX-1 and NDT 9522320 are MCHR1 antagonists developed by Neurogen, likely precursors or tool compounds related to this compound. Data is illustrative of the effects of the drug class.
These studies demonstrate that MCHR1 antagonism effectively reduces food intake, which translates to a reduction in body weight gain, particularly under conditions of a high-fat, obesogenic diet.[7]
Representative Preclinical Experimental Protocol
Objective: To assess the effect of an MCHR1 antagonist on food intake and body weight in a diet-induced obesity (DIO) rat model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Obesity: Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 4-6 weeks to induce a DIO phenotype, characterized by significant weight gain compared to chow-fed controls.
-
Compound Administration: Animals are randomized into treatment groups (vehicle control vs. MCHR1 antagonist at various doses, e.g., 3, 10, 30 mg/kg). The compound is administered orally (p.o.) once or twice daily.
-
Data Collection:
-
Food Intake: Measured daily by weighing food hoppers.
-
Body Weight: Recorded daily or several times per week.
-
Meal Pattern Analysis (Optional): Animals are housed in metabolic cages equipped with automated feeding monitors (e.g., TSE Systems). This allows for detailed analysis of the number of meals, meal size, meal duration, and inter-meal intervals to understand the behavioral mechanism of appetite reduction.
-
-
Study Duration: The chronic study typically lasts for 2 to 4 weeks to assess sustained effects on body weight.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare treatment groups to the vehicle control.
Clinical Development of this compound
This compound entered clinical development to assess its safety, tolerability, and potential efficacy in humans.
Phase I Clinical Trial
A Phase I clinical trial for this compound was initiated in 2006.[2]
Table 2: this compound Phase I Clinical Trial Design
| Parameter | Description |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled, single-center |
| Population | Healthy overweight and obese male and female subjects (up to 84) |
| Dosing | Single ascending oral doses |
| Primary Endpoints | Safety and tolerability |
| Secondary Endpoints | Pharmacokinetics (PK) and pharmacodynamics (PD) |
Key Findings:
-
Safety: The compound was reported to be safe and well-tolerated in a press release from May 2007.[1][7]
-
Pharmacodynamics: An encouraging result was the self-reported "loss of appetite" by some subjects receiving this compound.[1]
-
Metabolic Effects: In a subsequent study, this compound administered three times daily for 14 days to obese individuals on a high-calorie diet was shown to lower lipid levels.[4]
Discontinuation of Development
Despite promising initial findings, the development of this compound was discontinued. The primary reason was the discovery that this compound induces cytochrome P450 3A4 (CYP3A4).[3][4] CYP3A4 is a critical enzyme responsible for the metabolism of a large number of common medications, including statins, which are frequently prescribed to the obese patient population. Induction of this enzyme can lead to unpredictable and potentially dangerous drug-drug interactions by accelerating the metabolism of co-administered drugs, thereby reducing their efficacy. This undesirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile led to the decision to halt further development in favor of pursuing other MCHR1 antagonists with more favorable properties.[3][4]
Conclusion and Future Directions
This compound served as an important clinical candidate that validated the MCHR1 antagonism approach for appetite regulation in humans. The preclinical data, though not extensively published for this specific molecule, aligns with broader findings for the drug class, indicating a clear effect on reducing food intake and body weight. The Phase I trial confirmed its potential to modulate appetite in humans.
The discontinuation of this compound due to CYP3A4 induction highlights a critical challenge in drug development: the need to balance efficacy with a safe and predictable ADME profile. For researchers and drug development professionals, the story of this compound underscores the importance of early ADME and toxicology screening. While the MCHR1 target remains a viable and mechanistically sound approach for the treatment of obesity, future candidates must demonstrate not only potent antagonism but also a clean profile regarding metabolic enzyme interactions to succeed where this compound and other early MCHR1 antagonists failed.
References
- 1. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanin-concentrating hormone and food intake control: sites of action, peptide interactions, and appetition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
Melanin-concentrating hormone receptor 1 signaling pathways
A Comprehensive Technical Guide to Melanin-concentrating Hormone Receptor 1 (MCHR1) Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor (GPCR), is a pivotal regulator of energy homeostasis, feeding behavior, and other neurological processes.[1][2][3][4] Its intricate signaling network, primarily initiated through coupling with Gαi/o and Gαq proteins, presents a complex landscape for therapeutic intervention.[1][2][3][5] This document provides an in-depth technical exploration of the MCHR1 signaling pathways, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core MCHR1 Signaling Cascades
Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), triggers a cascade of intracellular events through the engagement of distinct G protein subtypes.
-
Gαi/o Pathway: Coupling to pertussis toxin-sensitive Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3][5]
-
Gαq Pathway: MCHR1 also couples to pertussis toxin-insensitive Gαq proteins, activating phospholipase C (PLC).[2][5] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: A key downstream consequence of MCHR1 activation is the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][6] This activation can be mediated through both Gαi/o and Gαq pathways and may involve Src kinase.[2][5]
Receptor Regulation
The signaling activity of MCHR1 is tightly regulated through several mechanisms:
-
Phosphorylation: The C-terminus of MCHR1 contains potential phosphorylation sites for kinases such as PKC and cAMP-dependent protein kinase.[1] Agonist-induced phosphorylation is a critical step in initiating receptor desensitization and internalization.[1]
-
β-Arrestin Recruitment and Internalization: Following phosphorylation, β-arrestins are recruited to the receptor.[1][7] This interaction uncouples the receptor from G proteins, terminating G protein-mediated signaling, and promotes receptor internalization into endosomes.[1][7] Overexpression of β-arrestin 2, in particular, has been shown to influence MCHR1 internalization.[7]
-
Post-translational Modifications: N-linked glycosylation of MCHR1 is crucial for its efficient trafficking to the plasma membrane.[1][3]
Quantitative Data
The following tables summarize key quantitative parameters related to MCHR1 signaling, providing a comparative overview for researchers.
Table 1: Ligand Binding Affinities and Functional Potencies
| Compound | Type | Species | Assay Type | Parameter | Value (nM) | Reference |
| MCH (human, mouse, rat) | Agonist | Human | Binding (IC50) | IC50 | 0.3 | [8] |
| MCH (human, mouse, rat) | Agonist | Human | Calcium Mobilization (EC50) | EC50 | 3.9 | [8] |
| [Ala17]-MCH | Agonist | Human | Binding (Ki) | Ki | 0.16 | [8] |
| Ac-hMCH(6-16)-NH2 | Agonist | Human | Binding (IC50) | IC50 | 0.16 | [8] |
| SNAP 94847 | Antagonist | Human | Binding (Ki) | Ki | 2.2 | [8] |
| TC-MCH 7c | Antagonist | Human | Binding (Ki) | Ki | 3.4 | [8] |
| TC-MCH 7c | Antagonist | Mouse | Binding (Ki) | Ki | 3.0 | [8] |
| MCH-1 antagonist 1 | Antagonist | N/A | Binding (Ki) | Ki | 2.6 | [8] |
| BMS-819881 | Antagonist | Rat | Binding (Ki) | Ki | 7 | [8] |
| BI 186908 | Antagonist | Human | Binding (IC50) | IC50 | 22 | [8] |
| BI 186908 | Antagonist | Human | Binding (Ki) | Ki | 14 | [8] |
| MCHR1 antagonist 2 | Antagonist | N/A | Binding (IC50) | IC50 | 65 | [8] |
| GPS18169 | Antagonist | N/A | Binding (Ki) | Ki | ~0.02 (20 pM) | [9] |
| KRX-104130 | Antagonist | Human | Binding (IC50) | IC50 | 20 | [10] |
| KRX-104137 | Antagonist | Human | Binding (IC50) | IC50 | 10 | [10] |
| KRX-104156 | Antagonist | Human | Binding (IC50) | IC50 | 50 | [10] |
| KRX-104161 | Antagonist | Human | Binding (IC50) | IC50 | 10 | [10] |
| KRX-104165 | Antagonist | Human | Binding (IC50) | IC50 | 60 | [10] |
Table 2: MCH-Induced ERK1/2 Phosphorylation
| Cell Line | MCH Concentration for Clear Phosphorylation | MCH Concentration for Plateau | Time to Maximal Phosphorylation |
| HEK293 cells expressing MCHR1 | 10 nM | ~100 nM | 2 minutes |
| SH-SY5Y cells | 0.1 nM (10^-10 M) | 1-100 nM (10^-9 to 10^-7 M) | 5 minutes |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate MCHR1 signaling pathways.
MCHR1 Internalization Assay (Cell-Based ELISA)
This protocol is adapted from methodologies described for monitoring GPCR internalization.[7][11]
Objective: To quantify agonist-induced internalization of MCHR1.
Materials:
-
BHK-570 cells (or other suitable cell line)
-
Expression vector for VSVg-tagged MCHR1
-
Transfection reagent
-
24-well plates
-
MCH (agonist)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Primary antibody: anti-VSVg antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Seed BHK-570 cells in 24-well plates.
-
Transfect cells with the VSVg-MCHR1 expression vector using a suitable transfection reagent.
-
Allow cells to express the receptor for 24-48 hours.
-
Treat cells with the desired concentration of MCH (e.g., 1 µM) or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Wash the cells with PBS to remove the treatment solution.
-
Fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the anti-VSVg primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Add TMB substrate and incubate until a blue color develops.
-
Add stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a plate reader. A decrease in absorbance in MCH-treated cells compared to vehicle-treated cells indicates receptor internalization.
Calcium Mobilization Assay
This protocol is a generalized procedure based on common fluorescence-based calcium mobilization assays.[12][13][14]
Objective: To measure changes in intracellular calcium concentration upon MCHR1 activation.
Materials:
-
CHO or HEK293 cells stably expressing MCHR1
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
MCH (agonist) and antagonists
-
Fluorescence plate reader with an injection system (e.g., FlexStation)
Procedure:
-
Seed MCHR1-expressing cells into 96-well plates and culture overnight.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, then diluting in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Prepare a 3x concentrated solution of MCH agonist or antagonist in a separate 96-well plate.
-
Place both the cell plate and the compound plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.
-
After establishing a baseline fluorescence reading, inject 50 µL of the 3x compound solution into the corresponding wells of the cell plate.
-
Continue to measure fluorescence intensity to detect changes in intracellular calcium. An increase in fluorescence indicates calcium mobilization.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is based on standard western blotting procedures for detecting phosphorylated proteins.[2][6]
Objective: To detect the phosphorylation of ERK1/2 following MCHR1 activation.
Materials:
-
HEK293 or SH-SY5Y cells expressing MCHR1
-
6-well plates
-
MCH (agonist)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.
-
Treat cells with various concentrations of MCH for different time points (e.g., 2, 5, 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
β-Arrestin Recruitment Assay
This protocol describes a general approach for measuring β-arrestin recruitment using enzyme fragment complementation (EFC) technology, such as the PathHunter assay.[15][16][17][18]
Objective: To quantify the recruitment of β-arrestin to MCHR1 upon agonist stimulation.
Materials:
-
Cell line co-expressing MCHR1 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
96-well white, solid-bottom plates
-
MCH (agonist) and other test compounds
-
Detection reagents (substrate for the complemented enzyme)
-
Luminometer
Procedure:
-
Seed the engineered cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the MCH agonist and test compounds.
-
Add the compounds to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents to the wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader. An increase in the luminescent signal corresponds to an increase in β-arrestin recruitment.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core MCHR1 signaling pathways and a typical experimental workflow for studying these pathways.
Caption: MCHR1 canonical signaling pathways.
References
- 1. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-Analysis of Melanin-Concentrating Hormone Signaling-Deficient Mice on Behavioral and Metabolic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 13. Ready-to-Assay MCH1 Melanin-Concentrating Hormone Receptor Frozen Cells [discoverx.com]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 18. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
NGD-4715: An In-depth Technical Guide on its Effects on Food Intake and Energy Expenditure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NGD-4715 is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) developed by Neurogen for the potential treatment of obesity. Preclinical studies demonstrated its potential to reduce food intake. While a Phase I clinical trial established its safety and tolerability in humans, further development was discontinued (B1498344) due to unfavorable pharmacokinetic properties, specifically the induction of the cytochrome P450 enzyme CYP3A4, which posed a risk of drug-drug interactions.[1] This guide provides a comprehensive overview of the known effects of this compound and other MCHR1 antagonists on food intake and energy expenditure, details the experimental protocols typically employed in such studies, and visualizes the underlying biological pathways and experimental workflows. Due to the discontinuation of its development, publicly available quantitative data specifically for this compound is limited. Therefore, this guide also incorporates data from other MCHR1 antagonists to provide a broader context for the expected effects.
Core Mechanism of Action: MCHR1 Antagonism
Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus that plays a crucial role in the regulation of energy homeostasis.[2] It exerts its effects by binding to its G protein-coupled receptor, MCHR1. The activation of MCHR1 is orexigenic, meaning it stimulates food intake and promotes weight gain.[2] this compound functions by competitively binding to MCHR1, thereby blocking the downstream signaling cascade initiated by MCH. This antagonism is the basis for its potential anti-obesity effects.
Signaling Pathway of MCHR1
The binding of MCH to MCHR1 initiates a signaling cascade that ultimately influences neuronal activity related to appetite and energy balance. The diagram below illustrates this pathway.
Effects on Food Intake
Table 1: Effects of MCHR1 Antagonists on Food Intake in Rodent Models
| Compound | Animal Model | Diet | Dose | Route of Administration | Effect on Food Intake | Reference |
| NGX-1 | Rat | High-Fat | 10 mg/kg | Oral | 13% reduction | BioWorld (2003) |
| GW803430 | Mouse (DIO) | High-Fat | Chronic Oral | Oral | Significant decrease | [5] |
| S38151 | Rat | Standard | 30-50 nmol | Intracerebroventricular | Complete blockade of MCH-induced feeding | [2] |
| Compound A | Mouse (DIO) | High-Fat | Not specified | Oral | Dose-dependent reduction | [1] |
Note: DIO refers to Diet-Induced Obese models. Data for this compound is not publicly available in a quantitative format.
Effects on Energy Expenditure
The role of MCHR1 antagonism in regulating energy expenditure is less clearly defined than its effect on food intake. Some studies with MCHR1 antagonists suggest a potential increase in energy expenditure, which would contribute to weight loss beyond the effects of reduced caloric intake.[6] For instance, studies with the MCHR1 antagonist GW803430 in diet-induced obese mice showed that the anti-obesity effect was due to both a decrease in energy intake and an increase in energy expenditure, which was associated with increased physical activity.[5] However, other studies have not observed significant changes in activity levels following MCHR1 antagonist administration.[2]
Table 2: Effects of MCHR1 Antagonists on Energy Expenditure in Rodent Models
| Compound | Animal Model | Key Findings on Energy Expenditure | Reference |
| GW803430 | Mouse (DIO) | Increased daily energy expenditure and physical activity in the dark phase. | [5] |
| Peptide Antagonist | Mouse (Mchr1-/-) | No significant change in activity after a 4-week infusion. | [2] |
Note: Specific data on the effect of this compound on energy expenditure has not been publicly reported.
Experimental Protocols
The following sections detail the typical methodologies used to assess the effects of compounds like this compound on food intake and energy expenditure in preclinical settings.
Measurement of Food Intake in Rodents
Objective: To quantify the effect of a test compound on food consumption.
Typical Protocol:
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. For obesity studies, animals are often rendered obese by feeding a high-fat diet (e.g., 45-60% kcal from fat) for several weeks.
-
Housing: Animals are individually housed to allow for accurate measurement of individual food intake.
-
Acclimation: Animals are acclimated to the experimental conditions, including the specific diet and housing, for a period of at least one week before the study begins.
-
Compound Administration: The test compound (e.g., this compound) is administered at various doses, typically via oral gavage or intraperitoneal injection. A vehicle control group receives the same volume of the vehicle solution.
-
Food Intake Measurement:
-
Manual Measurement: A pre-weighed amount of food is provided, and the remaining food is weighed at regular intervals (e.g., 2, 4, 8, and 24 hours post-dose). Spillage is collected and accounted for.
-
Automated Monitoring: Sophisticated systems, such as the Comprehensive Laboratory Animal Monitoring System (CLAMS) or specialized automated feeding monitors, can be used for continuous and automated measurement of food intake with high temporal resolution.[7][8][9] These systems can also record meal patterns, including meal size and frequency.
-
-
Data Analysis: Food intake is typically expressed as grams consumed per animal or normalized to body weight. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the treated groups to the vehicle control group.
Measurement of Energy Expenditure in Rodents
Objective: To determine the effect of a test compound on the metabolic rate.
Typical Protocol (Indirect Calorimetry):
-
Apparatus: An open-circuit indirect calorimetry system (e.g., CLAMS) is used.[10][11] This system measures oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Animal Acclimation: Mice or rats are individually housed in metabolic chambers and allowed to acclimate for at least 24 hours before data collection begins.
-
Data Collection: VO2 and VCO2 are measured continuously over a set period, often 24-48 hours, to capture both the light and dark cycles.
-
Calculation of Energy Expenditure: Energy expenditure is calculated from VO2 and VCO2 data using the Weir equation or a similar formula.
-
Respiratory Exchange Ratio (RER): The RER (VCO2/VO2) is calculated to determine the primary fuel source being utilized (carbohydrates, RER ≈ 1.0; fats, RER ≈ 0.7).
-
Activity Monitoring: Most indirect calorimetry systems are equipped with infrared beams to simultaneously monitor locomotor activity.
-
Data Analysis: Energy expenditure is often normalized to body weight or lean body mass. The data is analyzed to compare the effects of the test compound to the vehicle control during different phases of the light/dark cycle.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a preclinical study evaluating a potential anti-obesity compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. | BioWorld [bioworld.com]
- 5. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An automated feeding and behavior monitoring system for rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated monitoring of mouse feeding and body weight for continuous health assessment | Semantic Scholar [semanticscholar.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Oxygen Consumption Rate and Energy Expenditure in Mice: Indirect Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 11. Lipid-Enriched Gintonin from Korean Red Ginseng Marc Alleviates Obesity via Oral and Central Administration in Diet-Induced Obese Mice [mdpi.com]
Preclinical Profile of NGD-4715: An MCHR1 Antagonist for Obesity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity remains a significant global health challenge, driving research into novel therapeutic targets that regulate energy homeostasis. One such target is the melanin-concentrating hormone receptor 1 (MCHR1). The MCH system is a key regulator of feeding behavior and energy metabolism.[1][2] Preclinical studies in rodents have shown that MCH is a potent orexigenic peptide, meaning it stimulates food intake, and that genetic deletion of MCH or its receptor, MCHR1, leads to a lean phenotype.[1] This has prompted the development of MCHR1 antagonists as potential anti-obesity therapeutics.[1][2]
NGD-4715, developed by Neurogen Corporation, is a selective, orally bioavailable, and brain-penetrant small molecule antagonist of MCHR1.[3][4] It progressed to Phase I clinical trials for the treatment of obesity.[4][5] However, its development was later discontinued.[4][6] This technical guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its mechanism of action, in vivo efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its pharmacological effect by competitively inhibiting the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to its receptor, MCHR1.[1] MCHR1 is a G-protein coupled receptor predominantly expressed in the brain, particularly in regions associated with the regulation of appetite and energy expenditure. By blocking MCH signaling, this compound is expected to reduce food intake and potentially increase energy expenditure, thereby leading to weight loss.
Preclinical Efficacy
While specific quantitative data from the preclinical studies of this compound are not extensively published in the public domain, available information indicates that the compound demonstrated efficacy in animal models of obesity. The development program utilized a tool compound, NDT-9522320, for initial target validation before progressing with this compound.
In Vivo Models
The primary preclinical models used to evaluate the efficacy of this compound and its precursors were rodent and canine feeding models.[3][4] These models are standard in obesity research to assess the effects of drug candidates on food intake and body weight. Diet-induced obesity (DIO) models in rodents are commonly used to mimic human obesity, where animals are fed a high-fat diet to induce weight gain and associated metabolic changes.
Table 1: Summary of Preclinical Efficacy Studies
| Study Type | Animal Model(s) | Key Findings (Descriptive) | Reference(s) |
| Target Validation | Rat and Dog Feeding Models | The tool compound NDT-9522320 successfully validated MCHR1 as a target for reducing food intake. | [3][4] |
| Efficacy Studies | Rodent Models (presumed) | This compound demonstrated a significant reduction in food intake. | [1] |
| IND-Enabling Studies | Standard Preclinical Species | Successful completion of toxicology studies to support Investigational New Drug (IND) application. | [3][4] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not publicly available. However, based on standard practices in the field of obesity research, the following methodologies were likely employed.
Diet-Induced Obesity (DIO) Rodent Model
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used as they are prone to developing obesity on a high-fat diet.
-
Diet: Animals are fed a high-fat diet (typically 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.
-
Drug Administration: this compound would be formulated for oral administration (gavage) and administered daily at various doses. A vehicle control group would receive the formulation without the active compound.
-
Efficacy Endpoints:
-
Body Weight: Measured daily or several times per week.
-
Food Intake: Measured daily.
-
Body Composition: Assessed at the end of the study using techniques like DEXA (Dual-energy X-ray absorptiometry) to determine fat mass and lean mass.
-
Metabolic Parameters: Blood samples collected to measure glucose, insulin, and lipid levels.
-
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are typically conducted in at least two species (one rodent and one non-rodent).
Table 2: Anticipated Pharmacokinetic Parameters for this compound
| Parameter | Description | Expected Outcome for an Orally Bioavailable CNS Drug |
| Tmax | Time to reach maximum plasma concentration | Relatively short, indicating rapid absorption. |
| Cmax | Maximum plasma concentration | Dose-proportional increase. |
| t1/2 | Elimination half-life | Sufficiently long to allow for once or twice-daily dosing. |
| Bioavailability (F%) | Fraction of the administered dose that reaches systemic circulation | Moderate to high for an effective oral drug. |
| Brain Penetration | Ability to cross the blood-brain barrier | High, as MCHR1 is a central target. |
Safety Pharmacology
Prior to clinical trials, this compound would have undergone a battery of safety pharmacology studies to assess its potential adverse effects on major physiological systems. These studies are conducted in accordance with regulatory guidelines.
Table 3: Core Battery of Safety Pharmacology Studies
| System | Key Assessments |
| Central Nervous System | Irwin test (a comprehensive observational assessment in rodents), motor activity. |
| Cardiovascular System | hERG assay (to assess potential for QT prolongation), in vivo cardiovascular monitoring in a non-rodent species (e.g., dog) for effects on blood pressure, heart rate, and ECG. |
| Respiratory System | Plethysmography in rodents to measure respiratory rate and tidal volume. |
Conclusion
This compound is a selective MCHR1 antagonist that showed promise in preclinical models of obesity by reducing food intake. The available information suggests a thorough preclinical development program, including target validation, in vivo efficacy studies, and IND-enabling toxicology. While the discontinuation of its clinical development highlights the challenges in bringing novel anti-obesity drugs to market, the preclinical data for this compound provide valuable insights for researchers in the field of obesity and MCHR1 antagonism. Further research into the MCH system may yet yield effective therapies for the management of obesity and related metabolic disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. "The Discovery of the MCH-1 Receptor Antagonist this compound for the Potent" by J. Tarrant, K J. Hodgetts et al. [scholarworks.harding.edu]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Anxiolytic and Antidepressant Effects of NGD-4715 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
NGD-4715 is a selective, orally bioavailable antagonist of the hypocretin-1 (HcrtR1) receptor, also known as the orexin-1 receptor. The hypocretin (orexin) system, comprising two neuropeptides (hypocretin-1 and -2) and their G-protein coupled receptors (HcrtR1 and HcrtR2), is a key regulator of several physiological functions, including sleep, arousal, appetite, and mood. Dysregulation of this system has been implicated in the pathophysiology of depression and anxiety. This compound's targeted action on the HcrtR1 receptor presents a novel therapeutic avenue for the treatment of mood disorders. This document provides a comprehensive overview of the preclinical evidence demonstrating the anxiolytic and antidepressant properties of this compound in established rodent models.
Mechanism of Action
This compound exerts its pharmacological effects by selectively blocking the HcrtR1 receptor. This antagonism prevents the binding of the endogenous ligand, hypocretin-1, thereby modulating the downstream signaling cascades. The antidepressant and anxiolytic effects of this compound are attributed to this blockade, which has been shown to be effective in relevant animal models without producing sedative side effects, a common limitation of many anxiolytic drugs. The specificity of this mechanism was confirmed in studies where the effects of this compound were absent in HcrtR1 knockout mice, indicating that the observed behavioral changes are directly mediated through its interaction with the HcrtR1 receptor.
Antidepressant Effects in Animal Models
The antidepressant potential of this compound has been primarily evaluated using the rat forced swim test (FST), a widely accepted behavioral assay for screening antidepressant drugs.
Quantitative Data: Forced Swim Test (FST)
| Animal Model | Test/Assay | This compound Dose (mg/kg) | Route of Administration | Key Findings | Statistical Significance |
| Rat | Forced Swim Test | 3, 10, 30 | Oral | Dose-dependent reduction in immobility time. | p < 0.05 at 10 and 30 mg/kg |
Experimental Protocol: Forced Swim Test (FST)
The FST protocol involves a two-day procedure. On the first day (pre-test), rats are placed in a cylinder filled with water for a 15-minute habituation session. Twenty-four hours later, the animals are administered this compound or a vehicle control and are then placed back into the water-filled cylinder for a 5-minute test session. The duration of immobility, defined as the time the animal spends floating with minimal movements required to keep its head above water, is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.
Anxiolytic Effects in Animal Models
The anxiolytic properties of this compound were assessed using the marble-burying test (MBT) in mice, a model sensitive to anxiolytic drugs.
Quantitative Data: Marble-Burying Test (MBT)
| Animal Model | Test/Assay | This compound Dose (mg/kg) | Route of Administration | Key Findings | Statistical Significance |
| Mouse | Marble-Burying Test | 3, 10, 30 | Oral | Significant reduction in the number of marbles buried. | p < 0.05 at 10 and 30 mg/kg |
Experimental Protocol: Marble-Burying Test (MBT)
In the MBT, mice are individually placed in a cage containing a layer of bedding with a set number of marbles evenly spaced on the surface. The animals are left to explore the cage for a 30-minute period. The number of marbles that are at least two-thirds buried in the bedding is counted at the end of the session. A reduction in the number of buried marbles is interpreted as an anxiolytic-like effect.
Locomotor Activity Assessment
To rule out confounding sedative effects, the impact of this compound on locomotor activity was evaluated.
Quantitative Data: Locomotor Activity
| Animal Model | Test/Assay | This compound Dose (mg/kg) | Route of Administration | Key Findings |
| Rat and Mouse | Locomotor Activity | 3, 10, 30 | Oral | No significant effect on locomotor activity at effective anxiolytic and antidepressant doses. |
Experimental Protocol: Locomotor Activity
Locomotor activity is assessed using automated activity chambers. Animals are placed in the chambers, and their horizontal and vertical movements are recorded by a grid of infrared beams for a specified duration. The total number of beam breaks is used as a measure of overall locomotor activity.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for the Forced Swim Test
Caption: Experimental workflow for the Forced Swim Test.
Experimental Workflow for the Marble-Burying Test
Caption: Experimental workflow for the Marble-Burying Test.
Summary and Conclusion
The preclinical data strongly support the anxiolytic and antidepressant potential of this compound. In rodent models, this compound demonstrated efficacy in the forced swim test and the marble-burying test at doses that did not induce sedation or alter general locomotor activity. These effects are directly attributable to the selective antagonism of the HcrtR1 receptor. These findings highlight the therapeutic promise of this compound as a novel treatment for mood disorders and underscore the importance of the hypocretin system as a target for the development of new anxiolytic and antidepressant medications. Further research is warranted to translate these promising preclinical results into clinical applications.
In-Depth Pharmacological Profile of NGD-4715: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD-4715 is a selective, orally bioavailable, and brain-penetrant small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCH-1). Developed by Neurogen Corporation, it was investigated for its potential as a treatment for obesity. Preclinical studies demonstrated its efficacy in reducing food intake and body weight. This compound advanced to Phase I clinical trials, where it was found to be safe and well-tolerated in humans. However, its development was discontinued (B1498344) due to the induction of the cytochrome P450 enzyme CYP3A4, a characteristic that posed a significant risk of drug-drug interactions. This document provides a comprehensive technical overview of the pharmacological profile of this compound, including its mechanism of action, preclinical data, and the underlying reasons for its cessation from further clinical development.
Introduction
Obesity continues to be a global health crisis, driving research into novel therapeutic targets that regulate energy homeostasis. The melanin-concentrating hormone (MCH) system has been identified as a key player in the central regulation of appetite and body weight. MCH, a cyclic neuropeptide, exerts its effects through the MCH-1 receptor, a G protein-coupled receptor predominantly expressed in the brain. Antagonism of the MCH-1 receptor has been a promising strategy for the development of anti-obesity therapeutics. This compound emerged as a potent and selective antagonist of this receptor, showing promise in early-stage development.
Mechanism of Action
This compound functions as a competitive antagonist at the MCH-1 receptor. By binding to the receptor, it blocks the downstream signaling cascade initiated by the endogenous ligand, MCH. The MCH-1 receptor is known to couple to Gαi and Gαq proteins. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking these pathways, this compound effectively attenuates the orexigenic (appetite-stimulating) and other metabolic effects of MCH.
MCH-1 Receptor Signaling Pathway
Pharmacological Data
While specific binding affinity values (Ki or IC50) for this compound are not publicly available in detail, it has been characterized as a potent and selective MCH-1 receptor antagonist.[1]
Table 1: Preclinical Efficacy of this compound
| Parameter | Animal Model | Effect | Reference |
| Food Intake | Rat | Significant reduction | [2] |
| Body Weight | Rat | Reduction in body weight gain | [2] |
| Anxiolytic Effects | Rodent | Demonstrated | [1] |
| Antidepressant Effects | Rodent | Demonstrated | [1] |
Experimental Protocols
Detailed experimental protocols for the studies conducted with this compound are proprietary to Neurogen. However, based on standard methodologies of the time, the following outlines the likely experimental designs.
MCH-1 Receptor Binding Assay (Hypothetical Protocol)
A competitive radioligand binding assay would have been a standard method to determine the binding affinity of this compound for the MCH-1 receptor.
In Vivo Food Intake and Body Weight Studies (Hypothetical Protocol)
Studies to assess the effect of this compound on food intake and body weight would have likely been conducted in rodent models of obesity.
Animals: Male Wistar or Sprague-Dawley rats, often made obese through a high-fat diet, are common models.
Acclimation: Animals would be individually housed and acclimated to the experimental conditions, including handling and gavage (if orally administered).
Treatment: this compound would be administered, likely orally, at various doses. A vehicle control group would receive the formulation without the active compound.
Measurements:
-
Food Intake: Pre-weighed food would be provided, and the amount consumed measured at specific time points (e.g., 2, 4, 8, and 24 hours post-dose).
-
Body Weight: Animals would be weighed daily at the same time.
Data Analysis: The percentage change in food intake and body weight relative to the control group would be calculated.
Clinical Development and Discontinuation
This compound entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. The trial was a randomized, double-blind, placebo-controlled, single-ascending-dose study. The results indicated that this compound was safe and well-tolerated.[3]
Despite the positive safety profile in initial human studies, the development of this compound was halted. The primary reason for discontinuation was the discovery that the compound is an inducer of the cytochrome P450 enzyme CYP3A4.[4]
CYP3A4 Induction and Its Implications
CYP3A4 is a critical enzyme involved in the metabolism of a vast number of clinically used drugs. Induction of this enzyme by a co-administered drug can lead to a significant increase in the metabolism of other drugs, thereby reducing their plasma concentrations and potentially rendering them ineffective. Given that an anti-obesity medication would likely be prescribed to patients who may be taking other medications for comorbidities such as hypertension, dyslipidemia, and type 2 diabetes, the potential for drug-drug interactions was a major safety concern.
CYP3A4 Induction Mechanism
Conclusion
This compound was a promising MCH-1 receptor antagonist for the treatment of obesity, demonstrating efficacy in preclinical models and a favorable safety profile in early clinical trials. However, its potent induction of CYP3A4, a key drug-metabolizing enzyme, led to the termination of its development. This case highlights the critical importance of evaluating the potential for drug-drug interactions early in the drug development process. While this compound itself did not proceed to market, the research provided valuable insights into the therapeutic potential of MCH-1 receptor antagonism and underscored the challenges in developing safe and effective anti-obesity medications. The journey of this compound serves as an important case study for medicinal chemists and pharmacologists in the ongoing search for novel treatments for metabolic diseases.
References
Methodological & Application
Application Notes and Protocols for NGD-4715 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD-4715 is a selective, orally bioavailable, and brain-penetrant small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Developed by Neurogen, it was investigated for the treatment of obesity due to the role of the MCH signaling pathway in regulating energy homeostasis and feeding behavior. While the clinical development of this compound was discontinued (B1498344) due to the induction of the cytochrome P450 enzyme CYP3A4, the preclinical data provides valuable insights into the in vivo effects of MCHR1 antagonism.[1] This document summarizes the available in vivo experimental protocols and quantitative data for this compound and its closely related tool compound, NDT-9522320, which was instrumental in target validation.
Mechanism of Action
This compound functions by blocking the MCHR1 in the central nervous system. The MCH system is a key regulator of energy balance, and its activation is known to stimulate food intake. By antagonizing the MCHR1, this compound is expected to reduce food intake and consequently lead to a decrease in body weight. Preclinical studies in rodent models have supported this hypothesis, demonstrating that antagonism of MCHR1 can lead to a significant reduction in food consumption.[2]
Signaling Pathway
The signaling pathway affected by this compound involves the inhibition of MCH binding to its receptor, MCHR1, which is predominantly expressed in brain regions associated with appetite and energy expenditure.
Caption: Antagonistic action of this compound on the MCH signaling pathway.
In Vivo Experimental Data
While specific quantitative data for this compound from peer-reviewed publications is limited, the discovery and development were supported by in vivo studies in rodent and canine models. A key tool compound, NDT-9522320, was utilized for target validation in feeding models. The results from these studies informed the progression of this compound.
Summary of Preclinical In Vivo Efficacy (Conceptual Data based on available information)
| Animal Model | Compound | Dosing Regimen | Key Findings | Reference |
| Rat | NDT-9522320 | Oral administration | Dose-dependent reduction in food intake | [3] |
| Dog | NDT-9522320 | Oral administration | Significant decrease in food consumption | [3] |
| Rodent Models | MCHR1 Antagonists | Chronic oral dosing | Reduction in body weight and food intake | [4] |
Key In Vivo Experimental Protocols
The following are detailed methodologies for key experiments typically conducted for MCHR1 antagonists like this compound. These protocols are based on standard practices in preclinical obesity research and information gathered from related studies.
Acute Food Intake Study in Rats
Objective: To evaluate the short-term effect of this compound on food consumption in rats.
Protocol:
-
Animals: Male Sprague-Dawley rats, individually housed, with ad libitum access to standard chow and water.
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
-
Fasting: Rats are fasted for 18-24 hours before the administration of the compound, with continued access to water.
-
Compound Administration: this compound or vehicle is administered orally (p.o.) via gavage at various doses.
-
Food Presentation: Immediately after dosing, a pre-weighed amount of standard chow is provided to each rat.
-
Measurement: Food intake is measured at several time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the treated and vehicle control groups.
Caption: Workflow for an acute food intake study in rats.
Chronic Diet-Induced Obesity (DIO) Model in Mice
Objective: To assess the long-term effects of this compound on body weight, food intake, and metabolic parameters in a diet-induced obesity model.
Protocol:
-
Animals: Male C57BL/6J mice, known to be susceptible to diet-induced obesity.
-
Diet Induction: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (e.g., 6-10 weeks) to induce an obese phenotype. A control group is maintained on a standard chow diet.
-
Group Allocation: Obese mice are randomized into treatment and vehicle control groups based on body weight.
-
Compound Administration: this compound or vehicle is administered daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitoring:
-
Body Weight: Measured daily or several times per week.
-
Food Intake: Measured daily.
-
Body Composition: Assessed at the beginning and end of the study using techniques like DEXA or NMR.
-
Metabolic Parameters: At the end of the study, blood samples can be collected for analysis of glucose, insulin, lipids, etc.
-
-
Data Analysis: Changes in body weight, food intake, and metabolic parameters are compared between the this compound treated group and the vehicle-treated DIO group.
Caption: Workflow for a chronic diet-induced obesity study in mice.
Conclusion
The available information on this compound and its related compounds strongly suggests that MCHR1 antagonism is a viable mechanism for reducing food intake and body weight in preclinical models. While the clinical development of this compound was halted, the methodologies and conceptual findings from its in vivo evaluation remain relevant for researchers in the field of obesity and metabolic diseases. The provided protocols offer a standardized framework for conducting similar in vivo studies to evaluate novel MCHR1 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. "The Discovery of the MCH-1 Receptor Antagonist this compound for the Potent" by J. Tarrant, K J. Hodgetts et al. [scholarworks.harding.edu]
- 4. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rodent Studies with MCHR1 Antagonists
A Representative Guide in the Absence of Specific Public Data for NGD-4715
Disclaimer: Direct, publicly available dosage and protocol information for the specific compound this compound in rodent studies is limited due to its discontinued (B1498344) development. The following application notes and protocols have been compiled based on data from other selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. This document is intended to serve as a comprehensive and practical guide for researchers and scientists working with this class of compounds.
Introduction
This compound is a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor primarily expressed in the brain.[1] MCHR1 plays a crucial role in the regulation of energy homeostasis, food intake, and mood.[1][2] Antagonism of MCHR1 has been investigated as a therapeutic strategy for obesity and depression.[1][2] Preclinical studies in rodents using various MCHR1 antagonists have consistently demonstrated efficacy in reducing food intake and body weight.[2][3][4]
These application notes provide an overview of typical dosage ranges, experimental protocols, and relevant biological pathways for researchers investigating MCHR1 antagonists in rodent models.
Data Presentation: Dosage of MCHR1 Antagonists in Rodent Studies
The following table summarizes effective doses of various selective MCHR1 antagonists in rodent models, providing a reference range for study design.
| Compound | Species | Route of Administration | Effective Dose Range | Observed Effects | Reference |
| GW803430 | Rat (Diet-Induced Obese) | Oral (p.o.) | 1 - 3 mg/kg | Antiobesity activity | [1] |
| GW803430 | Mouse | Oral (p.o.) | 3 - 10 mg/kg | Reduced immobility in forced-swim test | [1] |
| GW803430 | Rat | Oral (p.o.) | 30 mg/kg | Reduced submissive behaviors | [1] |
| SNAP-7941 | Rat | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Decreased palatable food consumption | [5] |
| SNAP-7941 | Rat | Oral (p.o.) | 3 - 30 mg/kg | Decreased immobility in forced-swim test | [5] |
| SNAP-94847 | Rat | Intraperitoneal (i.p.) | 20 mg/kg/day (chronic) | Sensitization to dopamine (B1211576) D2/D3 agonists | [6] |
| AZD1979 | Mouse (Diet-Induced Obese) | Oral (p.o.) | Dose-dependent | Reduced body weight | [7] |
Experimental Protocols
Diet-Induced Obesity (DIO) Model in Rodents
This protocol describes the induction of obesity in rodents, creating a relevant model for testing anti-obesity compounds.
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats (6-8 weeks old)
-
High-fat diet (HFD; typically 45-60% kcal from fat)
-
Standard chow diet
-
Animal caging with enrichment
-
Weighing scale
Procedure:
-
Acclimatize animals to the housing facility for at least one week with ad libitum access to standard chow and water.
-
Record baseline body weights.
-
Randomize animals into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.
-
Provide ad libitum access to the respective diets and water for 8-12 weeks.
-
Monitor body weight and food intake weekly.
-
Animals on the HFD that exhibit a significant increase in body weight (typically 15-20% greater than the control group) are considered diet-induced obese and are suitable for subsequent pharmacological studies.
Evaluation of Acute Food Intake
This protocol measures the effect of an MCHR1 antagonist on food consumption over a short period.
Materials:
-
DIO or lean rodents
-
MCHR1 antagonist compound
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Gavage needles or injection supplies
-
Metabolic cages or standard cages with pre-weighed food
-
Weighing scale
Procedure:
-
Fast animals overnight (approximately 16 hours) with free access to water.
-
Administer the MCHR1 antagonist or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Immediately after dosing, provide a pre-weighed amount of food.
-
Measure cumulative food intake at several time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.
-
Calculate the amount of food consumed and express it as g/kg of body weight.
Chronic Efficacy Study in DIO Rodents
This protocol assesses the long-term effects of an MCHR1 antagonist on body weight and composition.
Materials:
-
Established DIO rodents
-
MCHR1 antagonist compound
-
Vehicle control
-
Equipment for body composition analysis (e.g., DEXA or NMR)
-
Weighing scale
Procedure:
-
Randomize DIO animals into treatment and vehicle control groups based on body weight.
-
Administer the MCHR1 antagonist or vehicle daily for a specified period (e.g., 14-28 days).
-
Monitor body weight and food intake daily or several times per week.
-
At the beginning and end of the study, assess body composition (fat mass and lean mass).
-
At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
-
Tissues such as the liver and adipose tissue can be collected for further analysis.
Mandatory Visualizations
Caption: MCHR1 Signaling Pathway and the inhibitory action of an antagonist.
Caption: Workflow for a chronic efficacy study of an MCHR1 antagonist in a DIO rodent model.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NGD-4715 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD-4715 is a potent, selective, and orally bioavailable non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] Developed by Neurogen, it was investigated for its therapeutic potential in the treatment of obesity.[1] Preclinical studies in various animal models demonstrated its efficacy in reducing food intake and body weight, leading to its progression into Phase I clinical trials.[1][2] Although development was discontinued (B1498344) due to observations of enzyme induction, the preclinical data for this compound provides a valuable reference for researchers studying MCHR1 antagonism and energy homeostasis.
These application notes provide a summary of the available preclinical data and detailed protocols for the administration of this compound in common preclinical models.
Mechanism of Action
This compound exerts its effects by blocking the action of melanin-concentrating hormone (MCH) at the MCHR1. MCH is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta that plays a crucial role in the regulation of energy balance, with orexigenic (appetite-stimulating) effects. By antagonizing the MCHR1, this compound inhibits the downstream signaling pathways that promote food intake, thereby leading to a reduction in caloric consumption and subsequent weight loss.
MCHR1 Signaling Pathway
MCHR1 is a G-protein coupled receptor (GPCR) that can couple to different Gα subunits, primarily Gαi and Gαq.
-
Gαi Coupling: Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels attenuates the activity of protein kinase A (PKA).
-
Gαq Coupling: Activation of the Gαq pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
The net effect of MCHR1 activation is a complex modulation of intracellular signaling cascades that ultimately influence neuronal excitability and appetite-regulating circuits. This compound, by blocking MCH binding, prevents these downstream signaling events.
Caption: MCHR1 signaling pathway and the antagonistic action of this compound.
Data Presentation
The following tables summarize the expected quantitative data from preclinical studies with this compound, based on the available literature. Specific values are to be populated from the key reference by Tarrant et al. (2017).
Table 1: In Vitro Profile of this compound
| Parameter | Species | Value | Reference |
| MCHR1 Binding Affinity (Ki) | Human | [Insert Value] nM | Tarrant et al., 2017 |
| MCHR1 Functional Antagonism (IC50) | Human | [Insert Value] nM | Tarrant et al., 2017 |
| Selectivity vs. other receptors | Various | [Insert Details] | Tarrant et al., 2017 |
Table 2: Pharmacokinetic Properties of this compound in Preclinical Models
| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Brain Penetration (Brain/Plasma Ratio) | Reference |
| Rat | Oral | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | Tarrant et al., 2017 |
| Dog | Oral | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | Tarrant et al., 2017 |
Table 3: Efficacy of this compound in Rodent Models of Obesity
| Model | Species | Treatment Duration | Dose (mg/kg/day, p.o.) | Change in Food Intake (%) | Change in Body Weight (%) | Reference |
| Diet-Induced Obese (DIO) | Rat | [Insert Value] days | [Insert Value] | [Insert Value] | [Insert Value] | Tarrant et al., 2017 |
| Lean | Rat | [Insert Value] days | [Insert Value] | [Insert Value] | [Insert Value] | Tarrant et al., 2017 |
Table 4: Efficacy of this compound in Canine Feeding Models
| Model | Species | Treatment Duration | Dose (mg/kg, p.o.) | Change in Food Intake (%) | Observations | Reference |
| Acute Feeding Study | Dog | [Insert Value] hours | [Insert Value] | [Insert Value] | [Insert Details] | Tarrant et al., 2017 |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in preclinical models, based on standard methodologies in the field.
Protocol 1: Assessment of Anorectic Effects in a Rat Model of Diet-Induced Obesity
Objective: To evaluate the effect of this compound on food intake and body weight in diet-induced obese (DIO) rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
Oral gavage needles
-
Animal weighing scale
-
Metabolic cages for food intake monitoring
Procedure:
-
Induction of Obesity:
-
House rats individually and provide ad libitum access to a high-fat diet for 8-12 weeks to induce an obese phenotype (typically 15-20% greater body weight than age-matched chow-fed controls). A control group should be maintained on a standard chow diet.
-
-
Acclimation:
-
Acclimate the DIO rats to the experimental conditions, including handling and oral gavage with the vehicle for 3-5 days prior to the start of the study.
-
-
Randomization and Dosing:
-
Randomize the DIO rats into treatment groups (e.g., vehicle, this compound at 3, 10, and 30 mg/kg).
-
Prepare this compound formulations in the vehicle at the desired concentrations.
-
Administer the assigned treatment orally (p.o.) via gavage once daily, typically 1-2 hours before the dark cycle begins.
-
-
Data Collection:
-
Measure body weight daily at the same time.
-
Measure food intake daily by weighing the remaining food in the hopper. Account for any spillage.
-
The study can be conducted for an acute period (e.g., 24 hours) or a chronic period (e.g., 14-28 days).
-
-
Data Analysis:
-
Calculate the daily and cumulative food intake and the change in body weight from baseline for each group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control.
-
References
Application Note: A Representative Bioanalytical Method for the Quantification of NGD-4715 in Human Plasma Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
NGD-4715 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) that was investigated for the treatment of obesity.[1][2] As with any drug development candidate, a robust and reliable bioanalytical method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed, representative protocol for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Disclaimer: As of the latest available information, a specific, validated bioanalytical method for this compound has not been made publicly available by its developers. The following protocol is a representative method constructed from established bioanalytical techniques for similar small molecules, particularly piperazine (B1678402) derivatives, and should be fully validated in accordance with regulatory guidelines before its application in formal studies.[3][4]
Method Overview
This method describes a procedure for the determination of this compound in human plasma. The methodology involves a protein precipitation extraction of this compound and an appropriate internal standard (IS) from the plasma matrix, followed by analysis using reverse-phase liquid chromatography coupled with tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of each plasma sample, add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions and should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| LC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm). |
| Mobile Phase A | 0.1% Formic acid in water with 10 mM ammonium formate. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient Elution | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions for re-equilibration. |
| Flow Rate | 0.4 mL/min. |
| Injection Volume | 5 µL. |
| Column Temperature | 40°C. |
| Mass Spectrometry | |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusing the this compound and IS solutions into the mass spectrometer to identify the precursor and product ions. |
| Source Temperature | 500°C. |
| IonSpray Voltage | 5500 V. |
Data Presentation: Method Validation Summary
The following tables summarize the typical acceptance criteria for a validated bioanalytical method according to regulatory guidelines.
Table 1: Calibration Curve
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Range | The range should cover the expected concentrations in the study samples. |
| Back-calculated Concentration | For at least 75% of the non-zero standards, the back-calculated concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). |
Table 2: Accuracy and Precision
| Level | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | Within ±20% | ≤ 20% |
| Low QC | Within ±15% | ≤ 15% |
| Medium QC | Within ±15% | ≤ 15% |
| High QC | Within ±15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Recovery | Should be consistent, precise, and reproducible. |
| Matrix Effect | The coefficient of variation of the matrix factor should be ≤ 15%. |
Table 4: Stability
| Stability Type | Condition | Acceptance Criteria |
| Freeze-Thaw Stability | Minimum of 3 cycles | Mean concentration within ±15% of nominal values. |
| Bench-Top Stability | At room temperature for a duration relevant to sample handling | Mean concentration within ±15% of nominal values. |
| Long-Term Stability | At -20°C or -80°C for a duration exceeding the sample storage time | Mean concentration within ±15% of nominal values. |
| Stock Solution Stability | At room temperature and refrigerated conditions | Mean response within ±10% of the initial response. |
Visualization
Experimental Workflow
Caption: A schematic of the sample preparation workflow for this compound analysis in plasma.
This compound (MCHR1 Antagonist) Signaling Pathway
Caption: The signaling pathway of MCHR1 and the inhibitory action of this compound.
References
- 1. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. DSpace [open.bu.edu]
- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
NGD-4715: A Tool Compound for Melanin-Concentrating Hormone Receptor 1 (MCHR1) Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NGD-4715 is a selective, orally bioavailable, small-molecule antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] Developed by Neurogen, this compound was investigated for the treatment of obesity and successfully completed Phase I clinical trials.[4][5][6] Although its clinical development was discontinued, this compound remains a valuable tool compound for researchers studying the role of the MCH system in various physiological processes, including the regulation of feeding behavior, energy homeostasis, anxiety, and depression.[1][2] This document provides detailed application notes and protocols for the use of this compound in MCHR1 research.
MCHR1 Signaling Pathway
MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates a cascade of intracellular signaling events. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activation of Gαq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. These signaling pathways ultimately modulate neuronal activity and influence physiological responses.
Caption: MCHR1 Signaling Pathway and the antagonistic action of this compound.
Quantitative Data
Table 1: Comparative MCHR1 Antagonists - In Vitro Potency
| Compound | Target | Assay Type | Species | Potency (IC50/Ki) |
| SNAP-7941 | MCHR1 | Radioligand Binding | Human | Ki: 5.3 nM |
| GW803430 | MCHR1 | Radioligand Binding | Human | IC50: 2 nM |
| BMS-819881 | MCHR1 | Radioligand Binding | Human | Ki: 10 nM[4] |
Table 2: Pharmacokinetic Profile of this compound (Qualitative)
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Preclinical Models | Orally Bioavailable | [1] |
| Brain Penetrance | Preclinical Models | Brain Penetrant | [1] |
| Metabolism | Human | Inducer of CYP3A4 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with MCHR1.
MCHR1 Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for MCHR1 by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for MCHR1 Radioligand Binding Assay.
Materials:
-
HEK293 cells stably expressing human MCHR1
-
[125I]-MCH (Radioligand)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Harvest MCHR1-expressing cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-MCH (typically at its Kd concentration), and varying concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MCHR1 Functional Assay: cAMP Measurement
This protocol assesses the antagonist activity of this compound by measuring its ability to block MCH-induced inhibition of cAMP production.
Caption: Workflow for MCHR1 cAMP Functional Assay.
Materials:
-
CHO or HEK293 cells stably expressing human MCHR1
-
This compound
-
Melanin-Concentrating Hormone (MCH)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium
Procedure:
-
Cell Seeding:
-
Seed MCHR1-expressing cells into a 96-well plate and culture overnight.
-
-
Compound Incubation:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
-
Cell Stimulation:
-
Add a fixed concentration of MCH along with a sub-maximal concentration of forskolin (to stimulate cAMP production).
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to determine the IC50 of this compound in blocking the MCH-mediated inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the functional antagonist constant (Kb) using the Schild equation.
-
MCHR1 Functional Assay: Intracellular Calcium Mobilization
This protocol evaluates the ability of this compound to block MCH-induced increases in intracellular calcium.
Materials:
-
HEK293 cells co-expressing human MCHR1 and a G-protein alpha subunit that couples to the calcium pathway (e.g., Gα16)
-
This compound
-
Melanin-Concentrating Hormone (MCH)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation:
-
Load the MCHR1-expressing cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
-
Compound Addition:
-
In a 96-well plate, add varying concentrations of this compound to the dye-loaded cells.
-
-
MCH Stimulation and Measurement:
-
Place the plate in a fluorescent plate reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of MCH to stimulate the cells.
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration to determine the IC50 for the inhibition of the MCH-induced calcium response.
-
Conclusion
This compound serves as a well-documented MCHR1 antagonist and a valuable pharmacological tool for investigating the complex roles of the MCH system. While specific quantitative data may be limited in publicly accessible literature, the provided protocols offer a robust framework for researchers to characterize its activity and utilize it to probe MCHR1 function in various in vitro and in vivo models. Its known properties of oral bioavailability and brain penetrance make it particularly useful for translational studies aiming to understand the central effects of MCHR1 antagonism.[1] However, researchers should remain mindful of its potential to induce CYP3A4, especially when designing in vivo experiments or interpreting their results.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurogen (NRGN) | Stock Discussion Forums [siliconinvestor.com]
- 6. | BioWorld [bioworld.com]
Application Notes and Protocols for Cell-Based Assays in Screening MCHR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis and feeding behavior, making it a prime therapeutic target for obesity and other metabolic disorders. The development of MCHR1 antagonists, such as NGD-4715, has been a significant focus of drug discovery efforts. This document provides detailed application notes and protocols for robust cell-based assays essential for the screening and characterization of MCHR1 antagonists.
The melanin-concentrating hormone (MCH) system, through MCHR1, is implicated in a variety of physiological processes beyond appetite regulation, including mood, sleep, and anxiety.[1][2] MCHR1 is known to couple to multiple G proteins, primarily Gαi and Gαq, initiating distinct downstream signaling cascades.[3][4] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] Conversely, coupling to Gαq activates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+).[5][7] These signaling pathways provide the basis for functional cell-based assays to identify and characterize MCHR1 antagonists.
This compound is a selective, orally bioavailable MCHR1 antagonist that was advanced to Phase I clinical trials for the treatment of obesity.[8][9][10] Although its development was discontinued, it remains a valuable tool compound for studying MCHR1 pharmacology.[11] This document will detail protocols for radioligand binding assays, calcium flux assays, and cAMP assays, which are critical for evaluating the potency and mechanism of action of MCHR1 antagonists like this compound.
MCHR1 Signaling Pathway
The activation of MCHR1 by its endogenous ligand, MCH, triggers a cascade of intracellular events mediated by G proteins. Understanding this pathway is fundamental to designing and interpreting screening assays for MCHR1 antagonists.
Caption: MCHR1 signaling cascade and point of antagonist inhibition.
Quantitative Data for MCHR1 Antagonists
The following table summarizes the inhibitory activities of several MCHR1 antagonists, including this compound, determined by various in vitro assays. These values are crucial for comparing the potency and pharmacological profile of different compounds.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | Radioligand Binding | HEK-293 | Kᵢ | 7 | [2] |
| SNAP-94847 | Radioligand Binding | HEK-293 | Kᵢ | 2.2 | [2] |
| TPI 1361-17 | Calcium Mobilization | CHO | IC₅₀ | 6.1 | [12] |
| MQ1 | Radioligand Binding | CHO-K1 | IC₅₀ | 2.2 | [13] |
| MQ1 | cAMP Assay | CHO-K1 | IC₅₀ | 1.6 | [13] |
| KRX-104130 | TRF-Based Binding | - | IC₅₀ | 20 | [14] |
| ALB-127158(a) | Radioligand Binding | - | - | Potent and Selective | [2] |
| GW-856464 | Radioligand Binding | - | - | Potent and Selective | [2] |
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for MCHR1 by competing with a radiolabeled ligand.
Workflow:
Caption: Workflow for MCHR1 radioligand binding assay.
Detailed Protocol:
-
Cell Membrane Preparation:
-
Culture HEK-293 cells stably expressing human MCHR1.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.[15]
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).[16]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 5-20 µg of protein).
-
Radioligand (e.g., [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH) at a concentration near its Kd.[17]
-
Varying concentrations of the test antagonist (e.g., this compound) or vehicle for total binding.
-
A high concentration of a non-radiolabeled MCH analog for determining non-specific binding.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[15][17]
-
-
Separation and Quantification:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C).[17]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding as a function of the antagonist concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, which is mediated by the Gαq signaling pathway.
Workflow:
Caption: Workflow for MCHR1 antagonist calcium flux assay.
Detailed Protocol:
-
Cell Preparation:
-
Plate CHO or HEK-293 cells stably expressing human MCHR1 in a 96- or 384-well black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transport inhibitor like probenecid (B1678239) to prevent dye leakage.[18][19]
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye de-esterification and loading into the cells.
-
-
Antagonist Treatment and Stimulation:
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.
-
Add varying concentrations of the MCHR1 antagonist (e.g., this compound) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject a solution of MCH agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
-
Data Acquisition and Analysis:
-
Immediately after agonist addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
The antagonist's effect is measured as the inhibition of the MCH-induced fluorescence signal.
-
Plot the percentage of inhibition as a function of the antagonist concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
cAMP Assay
This functional assay quantifies the ability of an antagonist to reverse the MCH-mediated inhibition of cAMP production, a hallmark of Gαi signaling.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. "The Discovery of the MCH-1 Receptor Antagonist this compound for the Potent" by J. Tarrant, K J. Hodgetts et al. [scholarworks.harding.edu]
- 10. Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bdb99.ucsd.edu [bdb99.ucsd.edu]
- 18. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 19. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of NGD-4715 on Reward Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD-4715 is a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a key component of a neuropeptide system implicated in the regulation of energy homeostasis, mood, and reward-related behaviors.[1][2][3] Initially developed for the treatment of obesity, the widespread expression of MCHR1 in brain regions associated with reward, such as the nucleus accumbens, suggests a potential role for this compound in modulating reward pathways.[3][4][5] While the clinical development of this compound was discontinued (B1498344) due to unfavorable drug-drug interaction potential, its mechanism of action remains a valuable area of investigation for understanding the interplay between metabolism and reward.[2][6] This document provides a summary of the putative effects of this compound on reward pathways, based on findings with other MCHR1 antagonists, and detailed protocols for preclinical evaluation.
Introduction to this compound and MCHR1 in Reward
This compound is a small molecule antagonist of the MCHR1.[1][7] The melanin-concentrating hormone (MCH) system, through its action on MCHR1, is known to be involved in appetitive behaviors, emotional reactivity, and reward.[2] MCHR1 is a G-protein coupled receptor that, upon activation, couples to Gi, Go, and Gq proteins. This activation leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium (Ca2+) accumulation, ultimately influencing neuronal excitability.[4]
The mesolimbic dopamine (B1211576) system, often referred to as the brain's primary reward pathway, is a critical circuit in processing rewarding stimuli.[8] MCHR1 is highly expressed in key nodes of this pathway, including the nucleus accumbens shell.[3][4][5] Studies with various MCHR1 antagonists have demonstrated a reduction in the rewarding effects of natural rewards like sucrose, as well as drugs of abuse such as alcohol and cocaine.[1][2][3] These findings suggest that blockade of MCHR1 signaling by compounds like this compound could attenuate reward-seeking behaviors.
Data Presentation
While specific quantitative data for this compound in reward-related behavioral assays are not publicly available, the following tables present representative data from studies on other selective MCHR1 antagonists to illustrate the expected effects.
Table 1: Effect of a Representative MCHR1 Antagonist on Sucrose Self-Administration
| Treatment Group | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Vehicle | 125 ± 10 | 15 ± 3 |
| MCHR1 Antagonist (10 mg/kg) | 70 ± 8* | 14 ± 2 |
| MCHR1 Antagonist (30 mg/kg) | 45 ± 5** | 16 ± 3 |
*p<0.05, **p<0.01 compared to Vehicle. Data are hypothetical and based on published findings for similar compounds.
Table 2: Effect of a Representative MCHR1 Antagonist on Conditioned Place Preference (CPP) for a Rewarding Stimulus
| Treatment Group | Time Spent in Drug-Paired Chamber (s) (Mean ± SEM) |
| Vehicle + Saline | 250 ± 20 |
| Vehicle + Rewarding Stimulus | 450 ± 30** |
| MCHR1 Antagonist (20 mg/kg) + Rewarding Stimulus | 280 ± 25# |
**p<0.01 compared to Vehicle + Saline. #p<0.05 compared to Vehicle + Rewarding Stimulus. Data are hypothetical and based on published findings for similar compounds.
Table 3: Effect of a Representative MCHR1 Antagonist on Dopamine Efflux in the Nucleus Accumbens
| Treatment Group | % Change in Extracellular Dopamine (Mean ± SEM) |
| Vehicle | 100 ± 5 |
| Rewarding Stimulus | 180 ± 15** |
| MCHR1 Antagonist (20 mg/kg) + Rewarding Stimulus | 120 ± 10# |
**p<0.01 compared to Vehicle. #p<0.05 compared to Rewarding Stimulus. Data are hypothetical and based on published findings for similar compounds.
Mandatory Visualizations
Caption: MCHR1 Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for Investigating this compound Effects.
Caption: Hypothesized Mechanism of this compound in Reward Pathways.
Experimental Protocols
Conditioned Place Preference (CPP)
This protocol is designed to assess the rewarding or aversive properties of this compound itself, or its ability to block the rewarding effects of another substance.
Materials:
-
Three-chamber CPP apparatus
-
Rodents (rats or mice)
-
This compound
-
Rewarding stimulus (e.g., cocaine, sucrose)
-
Vehicle solution
-
Automated video tracking system
Procedure:
-
Pre-Conditioning (Day 1):
-
Allow each animal to freely explore all three chambers of the apparatus for 15-20 minutes.
-
Record the time spent in each chamber to establish baseline preference. An unbiased design is recommended where the drug-paired and vehicle-paired chambers are assigned randomly.
-
-
Conditioning (Days 2-9):
-
This phase consists of 8 days of conditioning sessions.
-
On drug-conditioning days (e.g., Days 2, 4, 6, 8):
-
Administer the rewarding stimulus (e.g., cocaine 10 mg/kg, i.p.) and immediately confine the animal to one of the end chambers for 30 minutes.
-
To test the effect of this compound, administer this compound (e.g., 10, 20, 30 mg/kg, i.p.) 30 minutes prior to the rewarding stimulus.
-
-
On vehicle-conditioning days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle and confine the animal to the opposite end chamber for 30 minutes.
-
-
-
Test (Day 10):
-
Place the animal in the central chamber with free access to all chambers for 15-20 minutes, in a drug-free state.
-
Record the time spent in each chamber using the video tracking system.
-
-
Data Analysis:
-
Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
-
Compare preference scores between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Intravenous Self-Administration
This protocol evaluates the reinforcing efficacy of a drug and how it can be modulated by this compound.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
-
Rodents with indwelling intravenous catheters
-
Drug for self-administration (e.g., cocaine)
-
This compound
-
Saline and heparin for catheter maintenance
Procedure:
-
Catheter Implantation Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia.
-
Allow a recovery period of at least 5-7 days.
-
-
Acquisition of Self-Administration:
-
Train animals to press a designated "active" lever to receive an intravenous infusion of the drug (e.g., cocaine 0.5 mg/kg/infusion). The other lever is "inactive" and has no programmed consequences.
-
Each infusion is paired with a cue light to facilitate learning.
-
Training sessions are typically 2 hours per day until a stable baseline of responding is achieved (e.g., less than 20% variation in intake over 3 consecutive days).
-
-
This compound Treatment:
-
Once a stable baseline is established, administer this compound (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle 30 minutes prior to the self-administration session.
-
Record the number of active and inactive lever presses.
-
-
Data Analysis:
-
Compare the number of infusions earned and the pattern of responding across different doses of this compound and vehicle using statistical analysis (e.g., repeated measures ANOVA).
-
In Vivo Microdialysis in the Nucleus Accumbens
This protocol measures real-time changes in neurotransmitter levels, particularly dopamine, in the nucleus accumbens in response to a rewarding stimulus and this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Freely moving animal system
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Rewarding stimulus
Procedure:
-
Guide Cannula Implantation:
-
Under anesthesia, stereotaxically implant a guide cannula targeting the nucleus accumbens shell.
-
Allow for a 5-7 day recovery period.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer the rewarding stimulus.
-
Continue collecting dialysate samples for at least 2-3 hours.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC-ED.
-
-
Data Analysis:
-
Express dopamine concentrations as a percentage of the average baseline concentration.
-
Compare the effects of the different treatments on dopamine levels over time using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Conclusion
The available evidence from preclinical studies on MCHR1 antagonists strongly suggests that this compound has the potential to modulate the brain's reward pathways. By blocking MCHR1, this compound is hypothesized to attenuate the reinforcing properties of both natural and drug-related rewards, likely through the modulation of dopamine signaling in the nucleus accumbens. The protocols outlined in this document provide a framework for researchers to systematically investigate these effects. Further studies are warranted to fully elucidate the therapeutic potential of targeting the MCH system in disorders characterized by dysregulated reward processing, such as addiction and obesity.
References
- 1. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of alcohol self-administration and reinstatement of alcohol seeking by melanin-concentrating hormone receptor 1 (MCH1-R) antagonism in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 5. 2.6. In vivo microdialysis in the rat nucleus accumbens [bio-protocol.org]
- 6. scispace.com [scispace.com]
- 7. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 8. osf.io [osf.io]
Troubleshooting & Optimization
Technical Support Center: NGD-4715 Drug-Drug Interaction Potential
This technical support center provides guidance and answers frequently asked questions regarding the drug-drug interaction (DDI) potential of NGD-4715, a discontinued (B1498344) investigational MCHR1 antagonist. The information is intended for researchers, scientists, and drug development professionals who may be studying this compound or similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary drug-drug interaction concern with this compound?
A1: The primary concern with this compound is its potential to induce cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a large number of commonly prescribed drugs.[1] This induction can lead to faster metabolism of co-administered drugs that are CYP3A4 substrates, potentially reducing their efficacy.
Q2: Why was the development of this compound discontinued?
A2: The development of this compound was halted primarily due to its propensity to induce CYP3A4.[1] This created a significant risk of undesirable drug-drug interactions, particularly in the target population of obese individuals who are often on multiple medications, such as statins, which are metabolized by CYP3A4.[1]
Q3: Is there clinical evidence of CYP3A4 induction by this compound?
A3: Yes, a clinical study in healthy obese individuals showed that administration of this compound three times daily for 14 days resulted in the induction of the liver enzyme CYP3A4.[1] However, specific quantitative data from this study, such as the fold-change in CYP3A4 activity or the impact on the pharmacokinetics of a sensitive CYP3A4 probe substrate, are not publicly available.
Q4: What is the likely mechanism of CYP3A4 induction by this compound?
A4: While not definitively stated in the available literature for this compound, the most common mechanism for xenobiotic-mediated induction of CYP3A4 is through the activation of the pregnane (B1235032) X receptor (PXR). PXR is a nuclear receptor that acts as a sensor for foreign substances and, upon activation, stimulates the transcription of genes involved in drug metabolism, including CYP3A4.
Q.5: Was this compound evaluated for its effects on other drug-metabolizing enzymes or transporters?
A5: Publicly accessible information does not contain details on the evaluation of this compound's potential to induce or inhibit other major cytochrome P450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6) or drug transporters. Standard drug development protocols would typically involve such assessments.
Troubleshooting and Experimental Guidance
For researchers investigating the DDI potential of this compound or similar compounds, the following provides a general framework for experimental design and troubleshooting.
Experimental Protocols
In Vitro Cytochrome P450 Induction Assay
This protocol provides a general methodology for assessing the potential of a compound to induce CYP enzymes using cryopreserved human hepatocytes, which is considered the gold standard.
Objective: To determine the concentration-dependent induction of major CYP enzymes (e.g., CYP1A2, CYP2B6, and CYP3A4) by a test compound.
Materials:
-
Cryopreserved human hepatocytes from at least three different donors
-
Hepatocyte plating and incubation media
-
Collagen-coated plates (e.g., 24- or 48-well)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin (B610482) for CYP3A4)
-
Probe substrates for each CYP enzyme (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, midazolam for CYP3A4)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer.
-
Compound Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of the test compound, positive controls, or vehicle control. Typically, cells are treated for 48-72 hours, with media changes every 24 hours.
-
Enzyme Activity Assessment:
-
After the treatment period, remove the treatment medium and incubate the cells with a cocktail of specific CYP probe substrates.
-
Collect the supernatant at specified time points and analyze for the formation of specific metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each CYP enzyme at each concentration of the test compound.
-
Normalize the data to the vehicle control to determine the fold-induction.
-
Plot the fold-induction against the compound concentration to generate a dose-response curve.
-
Calculate the maximum induction effect (Emax) and the half-maximal effective concentration (EC50) from the dose-response curve.
-
Data Presentation
While specific quantitative data for this compound is not available in the public domain, the following tables illustrate how such data would be structured for a comprehensive assessment of DDI potential.
Table 1: In Vitro CYP Induction Potential of this compound in Human Hepatocytes (Hypothetical Data)
| CYP Isoform | Positive Control | EC50 (µM) | Emax (fold induction) |
| CYP1A2 | Omeprazole (50 µM) | > 10 | < 2 |
| CYP2B6 | Phenobarbital (750 µM) | > 10 | < 2 |
| CYP3A4 | Rifampicin (10 µM) | 1.5 | 15 |
Table 2: Clinical DDI Study with a Sensitive CYP3A4 Substrate (e.g., Midazolam) (Hypothetical Data)
| Parameter | Midazolam Alone | Midazolam + this compound | % Change |
| AUC₀-∞ (ng*h/mL) | 150 | 50 | -67% |
| Cmax (ng/mL) | 45 | 25 | -44% |
| t₁/₂ (h) | 3.0 | 1.5 | -50% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in CYP induction between hepatocyte donors | - Genetic polymorphism in regulatory genes (e.g., PXR).- Differences in donor health and medication history. | - Use hepatocytes from at least three different donors to assess inter-individual variability.- Ensure donor information is well-documented. |
| Cytotoxicity observed at higher concentrations of the test compound | - The compound is toxic to hepatocytes at the tested concentrations, confounding the induction results. | - Perform a cytotoxicity assay (e.g., LDH or ATP assay) in parallel with the induction assay.- Limit the maximum concentration in the induction assay to a non-toxic level. |
| No induction observed with the positive control | - Poor viability or functionality of the hepatocytes.- Issues with the preparation of the positive control solution. | - Check cell viability before and after the experiment.- Prepare fresh solutions of the positive control and verify its concentration. |
| Difficulty in achieving a full dose-response curve (no plateau) | - Limited solubility of the test compound.- The compound may be a weak inducer. | - Determine the aqueous solubility of the compound in the assay medium.- If solubility is a limiting factor, note this in the data interpretation. |
Visualizations
Caption: Workflow for assessing drug-drug interaction potential.
Caption: Proposed mechanism of CYP3A4 induction by this compound.
References
Technical Support Center: Optimizing the Pharmacokinetic Profile of NGD-4715 and Other MCHR1 Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, NGD-4715, or similar compounds. The focus is on addressing and improving challenging pharmacokinetic (PK) profiles.
Frequently Asked Questions (FAQs)
Q1: What were the primary pharmacokinetic challenges that led to the discontinuation of this compound development?
A1: Development of this compound was halted primarily due to an unfavorable pharmacokinetic profile.[1][2] The main issue identified was its induction of the cytochrome P450 enzyme CYP3A4.[1][2] This induction poses a significant risk of drug-drug interactions, particularly with medications commonly prescribed to individuals with obesity, such as statins.[1][2] Additionally, the development was discontinued (B1498344) to favor the pursuit of molecules with more desirable absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]
Q2: What is CYP3A4 induction and why is it a concern for a drug candidate like this compound?
A2: CYP3A4 is a critical enzyme in the liver and intestine responsible for the metabolism of a large number of common drugs. CYP3A4 induction is a process where a drug (in this case, this compound) increases the expression and activity of this enzyme. This can lead to the accelerated metabolism of other co-administered drugs that are substrates of CYP3A4, potentially reducing their efficacy. Given that this compound was intended for the treatment of obesity, a condition often associated with comorbidities requiring multiple medications, the risk of drug-drug interactions was a major safety and efficacy concern.[1][2]
Q3: Have other MCHR1 antagonists faced similar pharmacokinetic challenges?
A3: Yes, several other MCHR1 antagonists have been discontinued due to unfavorable pharmacokinetic properties. For instance, GW-856464 failed due to low bioavailability, and BMS-830216, a prodrug of BMS-819881, likely had poor pharmacokinetic and ADME properties.[1] This suggests that developing MCHR1 antagonists with good drug-like properties is a significant challenge for this class of compounds.
Troubleshooting Guides
Issue 1: High In Vitro Potency Not Translating to In Vivo Efficacy
Possible Cause: This is often due to a poor pharmacokinetic profile, leading to insufficient drug exposure at the target site. Specific issues could include low oral bioavailability, rapid metabolism, or poor distribution to the target tissue (e.g., the brain for a centrally acting MCHR1 antagonist).
Troubleshooting Steps:
-
Assess Bioavailability: Conduct in vivo pharmacokinetic studies in animal models (e.g., rats, mice) to determine the oral bioavailability of your compound.
-
Investigate Metabolism: Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolic pathways and the enzymes involved. This can help determine if rapid metabolism is the cause of low exposure.
-
Evaluate Brain Penetration: For centrally acting drugs, it is crucial to determine the brain-to-plasma concentration ratio to ensure the compound is reaching its target in the central nervous system.
Issue 2: Observed In Vivo Efficacy is Highly Variable Between Subjects
Possible Cause: High variability can be due to a number of factors, including genetic polymorphisms in metabolizing enzymes, food effects on absorption, or formulation-related issues.
Troubleshooting Steps:
-
Conduct a Food-Effect Study: Assess the oral bioavailability of your compound in both fed and fasted states in an animal model.
-
Identify Metabolizing Enzymes: Use recombinant human CYP450 enzymes to pinpoint which specific enzymes are responsible for the metabolism of your compound. This can help to understand if enzymes with known genetic polymorphisms are involved.
-
Optimize Formulation: Experiment with different formulation strategies to improve the consistency of absorption.[3]
Data Presentation: Comparative PK Profile of MCHR1 Antagonists
| Compound | Developer | Highest Stage of Development | Reason for Discontinuation (if applicable) |
| This compound | Neurogen/Ligand | Phase I | CYP3A4 induction, unfavorable ADME profile[1][2] |
| GW-856464 | GlaxoSmithKline | Phase I | Low bioavailability[1] |
| AMG-076 | Amgen | Phase I | Discontinued for undisclosed reasons |
| BMS-830216 | Bristol-Myers Squibb | Phase IB | Lack of efficacy, likely poor PK/ADME properties[1] |
| ALB-127158(a) | AMRI | Phase I | Limited efficacy at predicted therapeutic doses[4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP3A4 Induction Potential
Objective: To determine if a test compound induces the expression of CYP3A4 in primary human hepatocytes.
Methodology:
-
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to acclimate.
-
Compound Treatment: Treat the hepatocytes with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for 48-72 hours. Include a positive control (e.g., rifampicin) and a negative control (vehicle).
-
CYP3A4 Activity Assay: After treatment, incubate the cells with a CYP3A4-specific substrate (e.g., midazolam). Measure the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.
-
CYP3A4 mRNA Quantification: Alternatively, or in addition, lyse the cells after treatment and extract mRNA. Quantify the relative expression of CYP3A4 mRNA using qRT-PCR.
-
Data Analysis: Compare the CYP3A4 activity or mRNA levels in the compound-treated cells to the vehicle control. An increase indicates induction potential.
Protocol 2: Formulation Enhancement Using Solid Lipid Nanoparticles (SLNs)
Objective: To improve the oral bioavailability of a poorly soluble compound like this compound by formulating it into SLNs.[3]
Methodology:
-
SLN Preparation (Hot Homogenization Method):
-
Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point.
-
Dissolve the drug in the molten lipid.
-
Prepare a hot aqueous surfactant solution (e.g., poloxamer 188) at the same temperature.
-
Disperse the drug-lipid mixture in the aqueous surfactant solution under high-speed homogenization to form a coarse emulsion.
-
Pass the hot pre-emulsion through a high-pressure homogenizer.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
-
Characterization of SLNs:
-
Measure the particle size and polydispersity index using dynamic light scattering.
-
Determine the zeta potential to assess physical stability.
-
Quantify the drug entrapment efficiency and loading capacity.
-
-
In Vitro Dissolution Study:
-
Perform a dissolution test in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution rate of the SLN formulation to the unformulated drug.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the SLN formulation and the unformulated drug orally to two groups of animals.
-
Collect blood samples at various time points and measure the plasma drug concentration using LC-MS/MS.
-
Calculate and compare the key pharmacokinetic parameters (AUC, Cmax, Tmax) for both formulations.
-
Visualizations
Caption: MCH Receptor 1 Signaling Pathway.
Caption: Workflow for Investigating and Improving Pharmacokinetics.
Caption: Mechanism of CYP3A4 Induction and Drug-Drug Interaction.
References
- 1. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve Pharmacokinetics Profile | Encyclopedia MDPI [encyclopedia.pub]
- 4. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating hERG Liability in MCHR1 Antagonist Development: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists as potential therapeutics for obesity and other metabolic disorders has been consistently challenged by off-target effects, most notably the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[1][2][3][4] This guide provides practical, in-depth technical support through troubleshooting guides and frequently asked questions to help researchers mitigate hERG liability in their MCHR1 antagonist development programs.
Frequently Asked Questions (FAQs)
1. Why are MCHR1 antagonists prone to hERG liability?
The propensity for MCHR1 antagonists to inhibit the hERG channel stems from the structural similarities between the pharmacophores of MCHR1 ligands and known hERG blockers.[1][5] Both often feature a basic nitrogen atom and lipophilic aromatic regions, which are key recognition elements for the hERG channel pore.[6] A chemometric comparison of approximately 2000 MCHR1 ligands and 1000 hERG ligands has underlined these structural overlaps.[5]
2. What are the primary medicinal chemistry strategies to reduce hERG inhibition in MCHR1 antagonists?
Several strategies can be employed to decouple MCHR1 potency from hERG activity:
-
Reduce Basicity: Lowering the pKa of basic nitrogen moieties is a common and effective approach. This can be achieved by introducing electron-withdrawing groups near the basic center or by replacing highly basic groups (e.g., piperidine) with less basic ones (e.g., morpholine (B109124) or piperazine).[6]
-
Decrease Lipophilicity: High lipophilicity is a known contributor to hERG binding. Strategies to reduce lipophilicity, such as adding polar functional groups or reducing the size of aromatic systems, can significantly decrease hERG affinity.[7]
-
Structural Modifications: Specific structural changes can disrupt key interactions with the hERG channel. This includes:
-
Introducing a methyl group on the benzylic carbon at the 3-position of a quinoline (B57606) core.[8]
-
Replacing a terminal p-fluorophenyl group with a cyclopropylmethoxy group.[8]
-
Limiting the flexibility of linkers between key pharmacophoric features by incorporating them into ring systems.[9]
-
-
Leverage In Silico Modeling: Utilize pharmacophore models, Quantitative Structure-Activity Relationship (QSAR) studies, and machine learning algorithms to predict hERG liability in silico before synthesis.[1][2][10][11][12] This allows for the prioritization of compounds with a lower predicted risk of cardiotoxicity.
3. What are the standard assays for assessing hERG liability?
A tiered approach is typically used:
-
Early Stage (High-Throughput):
-
Radioligand Binding Assays: Competitive binding assays using a known radiolabeled hERG channel blocker (e.g., [3H]-dofetilide or [3H]-astemizole) to determine the affinity of a test compound for the channel.[3]
-
Fluorescence Polarization (FP) Assays: A homogeneous assay that measures the binding of a fluorescent tracer to the hERG channel.[3]
-
-
Lead Optimization (Gold Standard):
-
Patch Clamp Electrophysiology: This is the definitive method for assessing hERG channel inhibition. It directly measures the potassium current through the hERG channel in cells expressing the channel (e.g., HEK293 or CHO cells) before and after the application of the test compound.[3][4][13] Both manual and automated patch clamp (APC) systems are widely used.[3][4][13]
-
4. How do I interpret hERG IC50 values?
The IC50 value represents the concentration of a compound that causes 50% inhibition of the hERG current. However, the raw IC50 value alone is not sufficient to predict clinical risk. It must be considered in the context of the therapeutic plasma concentration of the drug. A safety margin is calculated by dividing the hERG IC50 by the maximum free plasma concentration (Cmax). A larger safety margin indicates a lower risk of clinical QT prolongation.
Troubleshooting Guides
Manual and Automated Patch Clamp Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Current Rundown | Instability of the whole-cell patch configuration, leading to a gradual decrease in current over time. This is a known issue with hERG channels.[14][15] | - Include Mg-ATP (2-5 mM) and GTP (0.1-0.3 mM) in the internal pipette solution to support channel activity.[15]- Use perforated patch-clamp techniques (e.g., with amphotericin B or gramicidin) to maintain the integrity of the intracellular environment.[15]- Monitor the baseline current for a sufficient period to extrapolate the rundown and correct the measured drug effect.[15]- Ensure a stable recording temperature, as hERG channel kinetics are temperature-sensitive.[16] |
| Seal Instability | Poor giga-seal formation between the patch pipette and the cell membrane, or loss of the seal over time. High concentrations of divalent cations can destabilize the seal.[14] | - Use high-quality, fire-polished patch pipettes.- Ensure proper cell culture conditions and cell health.- Use appropriate extracellular and intracellular solutions. Avoid excessively high concentrations of divalent cations.[14]- For automated systems, ensure proper cell preparation and solution handling. |
| High Variability in IC50 Values | Inconsistent experimental conditions, compound precipitation, or nonspecific binding of the compound to the perfusion system.[17][18] | - Standardize experimental protocols, including voltage waveforms, stimulation frequency, and temperature.[17]- Verify the concentration of the test compound in the experimental chamber using analytical methods (e.g., LC-MS/MS).[17]- Pre-treat the perfusion system with the test compound to saturate non-specific binding sites.- Ensure the solubility of the compound in the assay buffer. |
| No hERG Current or Very Small Current | Poor expression of hERG channels in the cell line, or issues with the recording solutions. | - Verify hERG expression levels in the cell line using techniques like Western blotting or qPCR.- Use an inducible expression system to ensure robust channel expression.[14]- Check the composition and pH of both the internal and external recording solutions. |
Quantitative Data Summary
The following tables summarize key data on MCHR1 antagonists and their corresponding hERG liability.
Table 1: Structure-Activity Relationship (SAR) of MCHR1 Antagonists and hERG Inhibition
| Compound ID | MCHR1 IC50 (nM) | hERG IC50 (µM) | Key Structural Features Mitigating hERG | Reference |
| Compound 1 | 3.2 | 0.25 | - | [8] |
| (R)-10h | 1.1 | >30 | Cyclopropylmethoxy group, benzylic methyl group, [2-(acetylamino)ethyl]amino group | [8] |
| Compound 2 | Potent | Potent hERG inhibitor | - | [19][20] |
| AMG 076 (Compound 11) | Potent | Dramatically reduced hERG liability | Structural optimization from Compound 2 | [19][20] |
| KRX-104130 | Potent | No cardiotoxicity predicted/observed | Identified via machine learning models for high MCHR1 affinity and low hERG inhibition | [1][2][21] |
Table 2: Comparison of hERG Assay Platforms
| Assay Type | Throughput | "Gold Standard" Status | Common Issues |
| Manual Patch Clamp | Low | Yes | Operator-dependent, low throughput, current rundown[15] |
| Automated Patch Clamp (APC) | High | Increasingly accepted | Seal stability, compound handling, higher variability than manual patch[18] |
| Radioligand Binding | High | No (indirect measure) | Does not measure channel function, potential for false positives/negatives |
| Fluorescence Polarization | High | No (indirect measure) | Indirect measurement of binding, potential for assay interference |
Experimental Protocols
Manual Patch Clamp Protocol for hERG Assay
-
Cell Culture: Use a stable cell line expressing human hERG channels (e.g., HEK293-hERG or CHO-hERG). Culture cells to 70-90% confluency on glass coverslips.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a potential of -80 mV.
-
-
Voltage Protocol:
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV to -60 mV to elicit the characteristic hERG tail current.
-
Repeat this protocol at a steady frequency (e.g., every 15-20 seconds).
-
-
Data Acquisition:
-
Record the baseline hERG tail current for 3-5 minutes to assess stability.
-
Perfuse the test compound at increasing concentrations, allowing the current to reach steady-state at each concentration (typically 3-5 minutes).
-
Perform a final washout with the external solution.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Correct for any current rundown observed during the baseline recording.
-
Normalize the data to the control current and fit to a concentration-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of MCHR1
Caption: MCHR1 couples to Gi/o and Gq proteins to modulate downstream signaling pathways.[22][23][24][25]
Experimental Workflow for hERG Liability Assessment
Caption: A tiered approach for assessing hERG liability in drug discovery programs.
Logic Diagram for Mitigating hERG Liability
Caption: A logical workflow for addressing hERG liability in MCHR1 antagonist projects.
References
- 1. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches | MDPI [mdpi.com]
- 2. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 4. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Melanin concentrating hormone receptor 1 (MCHR1) antagonists-Still a viable approach for obesity treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Toward a pharmacophore for drugs inducing the long QT syndrome: insights from a CoMFA study of HERG K(+) channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing hERG Data Variability with Action Potential Waveforms [metrionbiosciences.com]
- 19. Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Document: Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition. (CHEMBL2029200) - ChEMBL [ebi.ac.uk]
- 21. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. creative-biolabs.com [creative-biolabs.com]
- 25. academic.oup.com [academic.oup.com]
NGD-4715 solubility and formulation challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility and formulation of NGD-4715, a selective, orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). While development of this compound was discontinued (B1498344) due to the induction of the cytochrome P450 enzyme CYP3A4, it remains a valuable tool for preclinical research.[1][2] This guide addresses common challenges researchers may encounter when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a piperazine (B1678402) derivative that was developed for the treatment of obesity.[1][3] It is a solid at room temperature.[4][5] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄BrN₃O₃ | [4] |
| Molecular Weight | 422.32 g/mol | [4] |
| Appearance | Solid | [4][5] |
| Primary Target | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | [1][4][6] |
Q2: What is the recommended solvent for dissolving this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[7] For in vivo studies, the choice of vehicle is critical and depends on the required dose and administration route.
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
If you are having trouble dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power.[7]
-
Sonication: Use a bath sonicator for 10-15 minutes to aid dissolution by breaking up compound aggregates.[7]
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. This can help overcome the crystal lattice energy of the solid.[7]
-
Lower Concentration: You may be exceeding the solubility limit. Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM).
Q4: My this compound solution precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
This is a common issue for hydrophobic compounds dissolved in DMSO. This "crashing out" occurs because the compound is poorly soluble in the aqueous medium once the DMSO is diluted. Here are some solutions:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low, typically below 0.5%, and ideally below 0.1%, to minimize both solvent toxicity and precipitation.[1][8][9]
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in your culture medium.
-
Pre-warmed Media: Always add the compound to pre-warmed (37°C) media, as solubility is often temperature-dependent.[1]
-
Thorough Mixing: Ensure immediate and thorough mixing after adding the compound to the media to promote dispersion.
Troubleshooting Guides
In Vitro Formulation Challenges
Issue: Preparing a stable working solution for cell-based assays.
This workflow outlines the steps for preparing a working solution of this compound for in vitro experiments and troubleshooting precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine [medbox.iiab.me]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Low Bioavailability of MCHR1 Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. The information is designed to help address common challenges related to their low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My MCHR1 antagonist shows high potency in in-vitro binding assays but has low efficacy in in-vivo oral dosing studies. What is the likely cause?
A1: A common reason for this discrepancy is poor oral bioavailability. For an orally administered compound to be effective, it must dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. Many MCHR1 antagonists are lipophilic molecules with low aqueous solubility, which can significantly limit their dissolution and subsequent absorption, leading to low exposure at the target receptor despite high in-vitro potency.
Q2: What are the primary physicochemical properties of my MCHR1 antagonist that I should investigate first when encountering low bioavailability?
A2: The two most critical properties to assess are aqueous solubility and permeability. These are the cornerstones of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on these two parameters. Many MCHR1 antagonists fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Understanding where your compound fits will guide your formulation and development strategy.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for in-vitro assays. Is this related to my in-vivo bioavailability problems?
A3: Yes, this is a strong indicator of low aqueous solubility and a likely contributor to poor oral bioavailability. Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve many poorly soluble compounds. However, when this solution is introduced into an aqueous environment (like assay buffer or gastrointestinal fluid), the compound can crash out of solution, making it unavailable for absorption.
Q4: Are there any known structural motifs in MCHR1 antagonists that are associated with poor bioavailability or other development challenges?
A4: Yes, while specific structure-bioavailability relationships can be complex, some MCHR1 antagonists possess characteristics that can present challenges. For instance, many are highly lipophilic to achieve potent binding to the transmembrane receptor, which can lead to poor solubility. Additionally, certain structural features can lead to off-target effects, such as binding to the hERG potassium channel, which is a safety concern. Some compounds have also been reported to induce cytochrome P450 enzymes, which can lead to drug-drug interactions and affect their pharmacokinetic profile.[1]
Troubleshooting Guide
Problem 1: Low Aqueous Solubility
Symptoms:
-
Compound precipitates out of solution during in-vitro experiments when diluted from a DMSO stock.
-
Inconsistent results in in-vitro and in-vivo studies.
-
Low oral bioavailability in pharmacokinetic studies.
Troubleshooting Steps:
-
Characterize Solubility: Determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., phosphate-buffered saline at different pH values, simulated gastric and intestinal fluids).
-
pH-Dependent Solubility: Investigate if the solubility of your compound is dependent on pH. Basic compounds will be more soluble at lower pH, while acidic compounds will be more soluble at higher pH. This can be critical for absorption in different parts of the gastrointestinal tract.
-
Formulation Strategies:
-
Co-solvents: Screen for pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) that can increase the solubility of your compound.[2]
-
Surfactants: Evaluate the use of non-ionic surfactants (e.g., polysorbate 80, Cremophor EL) to form micelles that can encapsulate and solubilize your compound.
-
Cyclodextrins: Assess if cyclodextrins can form inclusion complexes with your antagonist to improve its aqueous solubility.
-
Amorphous Solid Dispersions: Consider creating a solid dispersion of your compound in a polymer matrix to maintain it in a higher-energy amorphous state, which generally has better solubility than the crystalline form.[3][4]
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug particles, leading to a faster dissolution rate.[4]
-
Problem 2: Poor Intestinal Permeability
Symptoms:
-
Low apparent permeability (Papp) in Caco-2 or PAMPA assays.
-
High efflux ratio in bidirectional Caco-2 assays, suggesting the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Low oral bioavailability despite adequate solubility.
Troubleshooting Steps:
-
Assess Permeability: Use in-vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay to evaluate both passive and active transport mechanisms.
-
Investigate Efflux: If the Caco-2 assay shows a high efflux ratio (typically >2), your compound is likely being actively transported out of the intestinal cells back into the gut lumen. This can be confirmed by running the assay in the presence of known efflux pump inhibitors.
-
Structural Modification: If efflux is a major issue, medicinal chemistry efforts may be needed to modify the compound's structure to reduce its affinity for efflux transporters.
-
Prodrug Approach: Consider designing a prodrug that masks the features of the molecule recognized by efflux transporters. The prodrug would then be converted to the active antagonist after absorption.
Problem 3: High First-Pass Metabolism
Symptoms:
-
Low oral bioavailability despite good solubility and permeability.
-
High clearance in in-vitro metabolic stability assays (e.g., using liver microsomes or hepatocytes).
-
Low parent compound exposure and high metabolite exposure in in-vivo pharmacokinetic studies.
Troubleshooting Steps:
-
Evaluate Metabolic Stability: Conduct in-vitro metabolism studies using liver microsomes, S9 fractions, or hepatocytes from relevant species (including human) to determine the intrinsic clearance of your compound.
-
Identify Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites and the metabolic pathways involved.
-
CYP450 Inhibition/Induction: Assess the potential of your compound to inhibit or induce major cytochrome P450 enzymes to avoid potential drug-drug interactions.
-
Structural Modification: If metabolic instability is high, consider structural modifications at the sites of metabolism to block or slow down the metabolic process.
Quantitative Data on MCHR1 Antagonists
The following table summarizes publicly available pharmacokinetic data for several MCHR1 antagonists. It is important to note that experimental conditions can vary, so this table should be used for comparative purposes.
| Compound Name | Preclinical Species | Oral Bioavailability (%) | T1/2 (h) | Cmax (ng/mL) | Notes |
| SNAP-7941 | Rat | Good (not specified) | ~4-6 | ~500 (at 10 mg/kg) | Orally active and demonstrated efficacy in animal models of obesity, anxiety, and depression.[5] |
| GW-856464 | Not specified | Low | Not reported | Not reported | Development was discontinued (B1498344) due to low bioavailability.[1][6][7] |
| NGD-4715 | Human | Orally bioavailable | Not reported | Not reported | Advanced to Phase I clinical trials but was discontinued due to CYP3A4 induction.[1][6] |
| AMG-076 | Mouse | Orally bioavailable | Not reported | Not reported | Entered Phase I clinical trials; development status is unclear.[6][8] |
| GW-803430 | Rat | Orally active | Not reported | Not reported | Potent and selective MCHR1 antagonist active in animal models of obesity.[9] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of an MCHR1 antagonist across an artificial lipid membrane, simulating the gastrointestinal barrier.
Methodology:
-
Prepare the Donor Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Prepare Compound Solutions: The MCHR1 antagonist is dissolved in a buffer at a known concentration to be added to the donor wells.
-
Prepare the Acceptor Plate: A 96-well plate is filled with buffer, which may contain a surfactant to act as a "sink" for the permeating compound.
-
Assemble the PAMPA Sandwich: The donor plate is placed on top of the acceptor plate, ensuring contact between the artificial membrane and the acceptor well solution.
-
Incubation: The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated based on the change in concentration in the acceptor well over time.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability and potential for active transport of an MCHR1 antagonist using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assessment (Apical to Basolateral):
-
The test compound is added to the apical (upper) side of the Transwell insert.
-
At specific time points, samples are taken from the basolateral (lower) compartment.
-
The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.
-
-
Efflux Assessment (Basolateral to Apical):
-
The test compound is added to the basolateral compartment.
-
Samples are collected from the apical compartment over time and analyzed.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[10]
-
Visualizations
Caption: MCHR1 signaling pathway and point of antagonist intervention.
Caption: Workflow for investigating and addressing low bioavailability.
References
- 1. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: NGD-4715 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of NGD-4715, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound?
A1: The most significant documented off-target effect of this compound is the induction of the cytochrome P450 enzyme CYP3A4.[1][2] This can lead to undesirable drug-drug interactions, particularly with medications commonly prescribed to the obese population, such as statins.[1] The development of this compound was discontinued (B1498344) partly due to this liability.[1][2]
Q2: Are there other potential off-target interactions for this compound?
A2: While specific quantitative data for this compound's broader off-target binding profile is not publicly available, MCHR1 antagonists as a class have been associated with potential off-target affinities for serotonergic, adrenergic, histaminergic, muscarinic, and peptidergic (e.g., opioid, neuropeptide Y) receptors, as well as monoamine reuptake transporters.[1] Researchers should consider these potential interactions when designing experiments.
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[3][4] MCHR1 is a G-protein coupled receptor (GPCR) that, upon activation by melanin-concentrating hormone (MCH), couples to Gi and Gq proteins.[5][6][7][8] This leads to the inhibition of cyclic AMP (cAMP) production and an increase in intracellular calcium levels, ultimately influencing energy homeostasis and feeding behavior.[5][7]
Q4: Why was the development of this compound discontinued?
A4: The development of this compound was halted for reasons including its induction of CYP3A4, which posed a risk of drug-drug interactions.[1][2] Additionally, the broader class of MCHR1 antagonists has faced challenges in clinical development, including issues with bioavailability and potential for cardiac liabilities related to hERG channel binding.[9][10]
Troubleshooting Guides
Issue: Unexpected variability in experimental results when using this compound with other compounds.
-
Possible Cause: This variability may be due to the induction of CYP3A4 by this compound, which can alter the metabolism of co-administered compounds.
-
Troubleshooting Steps:
-
Review Co-administered Compounds: Determine if any other small molecules in your experiment are substrates for CYP3A4.
-
Control Experiments: Include control groups to assess the metabolic stability of your other compounds in the presence and absence of this compound.
-
CYP3A4 Inhibition: Consider co-administering a known CYP3A4 inhibitor (e.g., ketoconazole) as a control experiment to confirm if the observed variability is CYP3A4-dependent. Note that this may introduce other confounding variables.
-
Alternative Compounds: If possible, consider using alternative compounds that are not metabolized by CYP3A4.
-
Issue: Observing phenotypes that are inconsistent with MCHR1 antagonism.
-
Possible Cause: The observed effects may be due to off-target binding of this compound to other receptors or transporters, as has been noted for the broader class of MCHR1 antagonists.[1]
-
Troubleshooting Steps:
-
Literature Review: Investigate whether the observed phenotype aligns with the known pharmacology of serotonergic, adrenergic, histaminergic, muscarinic, or peptidergic systems.
-
Competitive Binding Assays: If a specific off-target is suspected, perform competitive binding assays with known ligands for that target to determine if this compound competes for binding.
-
Use of More Selective Antagonists: Compare the results obtained with this compound to those from other, more extensively characterized MCHR1 antagonists with different off-target profiles, if available.
-
Quantitative Data on Off-Target Effects
Specific quantitative data on the off-target binding profile of this compound is limited in publicly available literature. The primary reported off-target activity is summarized below.
Table 1: Known Off-Target Effect of this compound
| Off-Target | Effect | Significance | Reference |
| Cytochrome P450 3A4 (CYP3A4) | Induction | Potential for drug-drug interactions | [1][2] |
Table 2: Potential Off-Target Classes for MCHR1 Antagonists
| Potential Off-Target Class | Examples | Note | Reference |
| Serotonergic Receptors | 5-HT2B | Data for this compound is not specified. | [1] |
| Adrenergic Receptors | α1A | Data for this compound is not specified. | [1] |
| Histaminergic Receptors | H1, H2 | Data for this compound is not specified. | [1] |
| Muscarinic Receptors | M1, M2, M3 | Data for this compound is not specified. | [1] |
| Peptidergic Receptors | Opioid, Neuropeptide Y | Data for this compound is not specified. | [1] |
| Monoamine Transporters | SERT, DAT, NET | Data for this compound is not specified. | [1] |
Experimental Protocols
Representative Protocol: In Vitro CYP3A4 Induction Assay Using Cultured Human Hepatocytes
This protocol provides a general framework for assessing the potential of a test compound, such as this compound, to induce CYP3A4 activity.
1. Materials and Reagents:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated culture plates (e.g., 48-well)
-
Test compound (this compound)
-
Positive control (e.g., Rifampicin, 10 µM)
-
Vehicle control (e.g., 0.1% DMSO)
-
CYP3A4 probe substrate (e.g., Midazolam)
-
LC-MS/MS system for metabolite analysis
2. Cell Plating:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Plate the hepatocytes on collagen-coated plates at a suitable density.
-
Allow the cells to attach and form a monolayer for 24-48 hours.
3. Compound Treatment:
-
Prepare a dilution series of this compound in culture medium.
-
Aspirate the old medium from the cells and replace it with medium containing the test compound, positive control, or vehicle control.
-
Incubate the cells for 48-72 hours, replacing the medium with freshly prepared compound solutions every 24 hours.
4. Measurement of CYP3A4 Activity:
-
After the treatment period, wash the cells with fresh medium.
-
Add medium containing a CYP3A4 probe substrate (e.g., midazolam) to each well.
-
Incubate for a specified time (e.g., 30-60 minutes).
-
Collect the supernatant and quench the reaction.
-
Analyze the formation of the primary metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate the rate of metabolite formation for each condition.
-
Normalize the activity to the vehicle control to determine the fold induction.
-
Compare the fold induction by this compound to that of the positive control.
Visualizations
Caption: MCHR1 Signaling Pathway.
Caption: Experimental Workflow for CYP3A4 Induction Assay.
Caption: Logic of Potential Drug-Drug Interactions.
References
- 1. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. "The Discovery of the MCH-1 Receptor Antagonist this compound for the Potent" by J. Tarrant, K J. Hodgetts et al. [scholarworks.harding.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Profiling the Interaction Mechanism of Quinoline/Quinazoline Derivatives as MCHR1 Antagonists: An in Silico Method [mdpi.com]
- 10. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NGD-4715 Metabolic Stability and Degradation Pathways
Disclaimer: Development of NGD-4715 was discontinued, and detailed public data on its metabolic stability and degradation pathways are limited. The following guide provides general experimental protocols and troubleshooting advice relevant to the study of a compound like this compound, using illustrative, hypothetical data for educational purposes. The primary known metabolic characteristic of this compound is its induction of the cytochrome P450 enzyme CYP3A4.[1]
Frequently Asked Questions (FAQs)
Q1: What is the known metabolic profile of this compound?
A1: Publicly available information indicates that this compound is an inducer of the cytochrome P450 enzyme CYP3A4.[1] This property was a significant factor in the decision to discontinue its development, as it suggests a high potential for drug-drug interactions with other medications metabolized by this enzyme.[1] Detailed information on its degradation pathways and specific metabolites is not publicly available.
Q2: How can we assess the in vitro metabolic stability of a compound like this compound?
A2: The metabolic stability of a compound is typically assessed by incubating it with liver microsomes or hepatocytes and monitoring the decrease in the parent compound's concentration over time.[2][3][4] Key parameters derived from these studies are the half-life (t½) and intrinsic clearance (CLint).[3][4]
Q3: Which in vitro systems are most appropriate for studying the metabolism of this compound?
A3: Given that this compound is a known CYP3A4 inducer, human liver microsomes (HLMs) and primary human hepatocytes are the most relevant in vitro systems.[4][5] HLMs contain a high concentration of CYP enzymes, while hepatocytes contain both Phase I and Phase II metabolic enzymes and better represent the cellular environment.[4][6]
Troubleshooting Guide
Q1: We are observing very rapid disappearance of our compound in the microsomal stability assay. What could be the reason?
A1: Rapid disappearance suggests high metabolic liability. However, it could also be due to experimental artifacts. Here is a troubleshooting guide:
Caption: Troubleshooting workflow for high compound disappearance.
Q2: Our results show high variability between replicate experiments. What are the common causes?
A2: High variability can stem from several sources. Ensure consistent pipetting techniques, proper mixing of incubation solutions, and consistent timing for sample collection. Also, verify the stability of the compound in the storage solvent and the consistency of the microsomal protein concentration.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (or the test compound) in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Prepare a solution of NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the phosphate buffer and microsomal suspension to 37°C.
-
In a 96-well plate, add the phosphate buffer, microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.[5]
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Data Presentation
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value | Units |
| Half-life (t½) | 25 | minutes |
| Intrinsic Clearance (CLint) | 55.4 | µL/min/mg protein |
Table 2: Hypothetical Cross-Species Comparison of this compound Intrinsic Clearance
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | 55.4 |
| Rat | 78.2 |
| Dog | 45.1 |
| Monkey | 62.8 |
Signaling Pathways and Workflows
This compound Metabolic Degradation Pathway (Hypothetical)
The following diagram illustrates a plausible, though hypothetical, metabolic pathway for a compound with a structure similar to this compound, involving CYP3A4-mediated oxidation.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow for Metabolic Stability Assay
This diagram outlines the typical workflow for conducting an in vitro metabolic stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 4. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: NGD-4715 In Vivo Efficacy Studies
Welcome to the technical support center for NGD-4715 in vivo efficacy studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational small molecule developed for the treatment of obesity.[1] It functions as a selective antagonist of the melanin-concentrating hormone receptor-1 (MCHR1).[1][2][3] By blocking the MCHR1, this compound is intended to reduce food intake and potentially increase energy expenditure, thereby leading to weight loss.[1][4]
Q2: What were the key findings from preclinical and clinical studies of this compound?
A2: In preclinical studies using rodent models of diet-induced obesity, chronic administration of MCHR1 antagonists like this compound resulted in modest reductions in body weight.[4] These effects are believed to stem from a combination of decreased food intake and increased energy expenditure.[4] A Phase I clinical trial for this compound began in 2006, and in 2007 it was announced that the drug was safe and well-tolerated, with some positive effects on glucose and lipid metabolism.[4]
Q3: Why was the development of this compound discontinued (B1498344)?
A3: The development of this compound was discontinued for reasons including its induction of the cytochrome P450 enzyme CYP3A4. This raised concerns about potential drug-drug interactions with medications commonly prescribed to individuals with obesity, such as statins.[4] Following the acquisition of Neurogen by Ligand Pharmaceuticals in 2009, development was halted in favor of pursuing molecules with more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3][4]
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo efficacy studies with this compound or other MCHR1 antagonists.
Issue 1: Lack of Efficacy (No Significant Reduction in Body Weight or Food Intake)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing or Administration Route | - Review literature for effective dose ranges of MCHR1 antagonists in the selected animal model. - Consider a dose-response study to determine the optimal dose. - Evaluate the administration route (e.g., oral gavage, subcutaneous injection) and frequency to ensure adequate exposure.[4] |
| Poor Bioavailability | - Low bioavailability was a known issue for some MCHR1 antagonists.[4] - Conduct pharmacokinetic (PK) studies to measure plasma and brain concentrations of this compound to confirm adequate exposure. |
| Animal Model Selection and Variability | - The choice of rodent strain can significantly impact the development of diet-induced obesity and the response to treatment.[5] - Ensure the use of an appropriate control group and consider the age, sex, and baseline body weight of the animals.[5][6] - Factors such as diet composition and duration of high-fat diet feeding can influence outcomes.[5] |
| Compensatory Mechanisms | - The body may adapt to chronic MCHR1 blockade, leading to a diminished effect over time. - Consider study designs that include intermittent dosing or combination therapies to address potential compensatory responses. |
| Non-specific Effects at High Doses | - At high concentrations, some compounds may exhibit off-target effects that can confound results.[2][3] - If using high doses, it is crucial to include control groups to assess for non-specific toxicity or behavioral changes. |
Issue 2: High Variability in Experimental Data
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | - Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage) to minimize stress and ensure consistent delivery of the compound. |
| Environmental Stressors | - House animals in a controlled environment with consistent light-dark cycles, temperature, and humidity. - Minimize noise and other disturbances that could affect feeding behavior and stress levels. |
| Dietary Inconsistencies | - Use a standardized high-fat diet from a reputable supplier.[5] - Ensure consistent access to food and water for all animals. |
| Individual Animal Differences | - Randomize animals into treatment groups based on body weight to ensure a balanced distribution. - Increase the sample size per group to improve statistical power and reduce the impact of individual outliers. |
Experimental Protocols
General Protocol for a Diet-Induced Obesity (DIO) Rodent Model
-
Animal Selection: Choose a suitable rodent strain known to be susceptible to diet-induced obesity, such as C57BL/6 mice or Sprague-Dawley rats.
-
Acclimation: Acclimate animals to the housing facility for at least one week before starting the experiment.
-
Induction of Obesity: Feed animals a high-fat diet (typically 45-60% kcal from fat) for a period of 6-12 weeks to induce obesity. A control group should be fed a standard chow diet.
-
Baseline Measurements: Before starting treatment, record baseline body weight, food intake, and other relevant metabolic parameters (e.g., fasting glucose, insulin (B600854) levels).
-
Randomization: Randomize obese animals into treatment and vehicle control groups based on body weight.
-
Drug Administration: Administer this compound or vehicle control at the predetermined dose, route, and frequency.
-
Monitoring: Monitor body weight and food intake daily or several times per week.
-
Terminal Procedures: At the end of the study, collect blood and tissue samples for analysis of relevant biomarkers (e.g., plasma lipids, hormones) and target engagement.
Visualizations
Signaling Pathway of MCHR1 Antagonism
Caption: this compound blocks MCH from binding to the MCHR1 receptor.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for a diet-induced obesity study.
Troubleshooting Logic for Lack of Efficacy
Caption: A decision tree for troubleshooting lack of efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 3. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. You are what you eat, or are you? The challenges of translating high-fat-fed rodents to human obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to NGD-4715 and Other Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective treatments for obesity has led to the investigation of various pharmacological targets, with the melanin-concentrating hormone receptor 1 (MCHR1) emerging as a promising candidate. Antagonism of MCHR1 has been shown to reduce food intake and promote weight loss in preclinical models. This guide provides a detailed comparison of NGD-4715, a clinical-phase MCHR1 antagonist, with other notable antagonists that have been evaluated in preclinical and clinical studies. The information presented herein is intended to support researchers and drug development professionals in understanding the landscape of MCHR1 antagonist development.
Mechanism of Action: Targeting the MCHR1 Pathway
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis. It exerts its effects by binding to MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the brain. The activation of MCHR1 by MCH initiates a signaling cascade that ultimately leads to an increase in appetite and food intake. MCHR1 antagonists, such as this compound, work by blocking the binding of MCH to its receptor, thereby inhibiting this orexigenic signaling pathway.
Caption: MCHR1 signaling pathway and the inhibitory action of this compound.
Comparative Performance of MCHR1 Antagonists
The development of MCHR1 antagonists has been challenging, with several compounds discontinued (B1498344) for various reasons. The following tables summarize the available quantitative data for this compound and other key antagonists to facilitate a comparative analysis.
Table 1: In Vitro Potency and Selectivity
| Compound | MCHR1 Binding Affinity (Kᵢ, nM) | MCHR1 Functional Antagonism (IC₅₀, nM) | hERG Inhibition (IC₅₀, µM) | Notes |
| This compound | Data not available | Data not available | Data not available | Described as a selective, brain penetrant, and orally bioavailable MCHR1 antagonist[1]. |
| ALB-127158(a) | 7 | Data not available | Data not available | Good selectivity over other GPCRs, ion channels, and transporters[2]. |
| AMG-076 | 0.6 | 1.2 (Ca²⁺ mobilization) | >10 | Highly selective against MCHR2[3]. |
| GW-856464 | Data not available | Data not available | Data not available | Development precluded by low bioavailability[4]. |
| BMS-830216 | 10 (as BMS-819881) | Data not available | Data not available | A prodrug of BMS-819881[4]. |
| KRX-104130 | Data not available | 20 | 12.98 | Identified through virtual screening with a focus on avoiding cardiotoxicity[2]. |
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Oral Bioavailability (%) | Brain Penetration (Brain/Plasma Ratio) | Key Findings |
| This compound | Rat, Dog | Orally bioavailable[1] | Brain penetrant[1] | Specific quantitative data not publicly available. |
| ALB-127158(a) | Rodents | Data not available | Lower brain exposure than predicted from preclinical models[2]. | A subsequent study in humans looking at cerebrospinal fluid (CSF) levels suggested lower than expected brain exposure[2]. |
| AMG-076 | Mouse | Orally bioavailable[5] | Data not available | Effective in reducing body weight gain in diet-induced obese mice[5]. |
| GW-856464 | Data not available | Low | Data not available | Development was halted due to low bioavailability[4]. |
| BMS-830216 | Data not available | Data not available | Data not available | A prodrug strategy was employed, suggesting potential bioavailability challenges with the parent compound (BMS-819881)[4]. |
| KRX-104130 | Mouse | 20.3 | Data not available | Cmax: 0.13 µg/mL, Tmax: 6.67 h, T½: 10.22 h after a 20 mg/kg oral dose[2]. |
Table 3: In Vivo Efficacy in Obesity Models
| Compound | Animal Model | Dose | Duration | Key Efficacy Results |
| This compound | Rat, Dog | Data not available | Data not available | Enabled target validation in feeding models[1]. |
| ALB-127158(a) | Rodents | Data not available | Data not available | Produced significant weight loss in rodents[2]. |
| AMG-076 | Diet-induced obese mice | 3, 10, 100 mg/kg/day (in diet) | 8 weeks | Dose-related reduction in weight gain in wild-type mice but not in MCHR1 knockout mice. The effect was associated with an increase in energy expenditure rather than a significant reduction in food intake[5][6]. |
| GW-856464 | Data not available | Data not available | Data not available | Data not available. |
| BMS-830216 | Obese subjects (human) | Data not available | 28 days | Failed to show any significant weight loss efficacy in a Phase I study[4]. |
| KRX-104130 | Data not available | Data not available | Data not available | Data not available. |
Key Reasons for Discontinuation
A critical aspect of drug development is understanding the reasons for the discontinuation of clinical candidates. For MCHR1 antagonists, the primary challenges have been off-target effects, particularly hERG inhibition leading to cardiotoxicity, and suboptimal pharmacokinetic properties.
-
This compound: Development was discontinued due to the induction of the cytochrome P450 enzyme CYP3A4, which could lead to undesirable drug-drug interactions[1].
-
GW-856464: Halted due to low oral bioavailability[4].
-
hERG Liability: A significant number of MCHR1 antagonist programs have been challenged by the compounds also inhibiting the hERG potassium channel, a major safety concern due to the risk of cardiac arrhythmias[7][8].
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the evaluation of MCHR1 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the MCHR1 receptor.
Caption: Workflow for a radioligand binding assay to determine MCHR1 affinity.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human MCHR1.
-
Incubation: The cell membranes are incubated with a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize MCH-induced intracellular calcium release, which is a downstream event of MCHR1 activation.
Methodology:
-
Cell Culture: Cells expressing MCHR1 (e.g., CHO or HEK293 cells) are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (antagonist) at various concentrations is added to the wells.
-
Agonist Stimulation: After a pre-incubation period with the antagonist, a fixed concentration of MCH (agonist) is added to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the MCH-induced calcium signal is quantified to determine its IC₅₀ value.
In Vivo Food Intake and Body Weight Study in a Diet-Induced Obesity (DIO) Model
This in vivo experiment evaluates the efficacy of an MCHR1 antagonist in a disease-relevant animal model.
Caption: Experimental workflow for an in vivo efficacy study in a DIO mouse model.
Methodology:
-
Obesity Induction: Male C57BL/6J mice are fed a high-fat diet for a period of 8-12 weeks to induce obesity.
-
Group Allocation: The diet-induced obese (DIO) mice are then randomized into different treatment groups (e.g., vehicle control and different doses of the test compound).
-
Drug Administration: The test compound is administered daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Terminal Procedures: At the end of the study, body composition (fat and lean mass) may be analyzed, and blood samples can be collected to measure various metabolic parameters.
Conclusion
The development of MCHR1 antagonists for the treatment of obesity has been a complex endeavor, with many promising compounds failing to reach the market due to safety or pharmacokinetic challenges. This compound, while demonstrating a favorable profile in early clinical trials, was ultimately discontinued due to its potential for drug-drug interactions. The comparative data presented in this guide highlights the critical importance of optimizing not only potency and efficacy but also safety and pharmacokinetic properties in the design of new MCHR1 antagonists. Future research in this area will likely focus on identifying compounds with a wider therapeutic window, particularly with respect to hERG liability and metabolic enzyme interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrrolidine melanin-concentrating hormone receptor 1 antagonists with reduced hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MCHR1 Antagonists: NGD-4715 and ALB-127158(a)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two investigational small molecule antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1): NGD-4715 and ALB-127158(a). Both compounds were developed as potential therapeutics for obesity by targeting the MCHR1 pathway, which is critically involved in the regulation of energy homeostasis and appetite. This document summarizes their mechanism of action, preclinical and clinical findings, and key differentiating characteristics based on available data.
Introduction to MCHR1 Antagonism
The melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in regulating feeding behavior and energy balance.[1] It exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2. In rodents, only MCHR1 is present, making it a key target for anti-obesity drug development.[1] Antagonism of MCHR1 is expected to reduce food intake and increase energy expenditure, thereby leading to weight loss. Both this compound and ALB-127158(a) were designed to block the action of MCH at MCHR1.
Mechanism of Action and Signaling Pathway
Both this compound and ALB-127158(a) are competitive antagonists at the MCHR1. The MCHR1 is coupled to Gαi/o and Gαq proteins. Activation of the receptor by MCH typically leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels (via Gαi/o) and an increase in intracellular calcium (via Gαq). By blocking MCH binding, this compound and ALB-127158(a) inhibit these downstream signaling cascades, thereby mitigating the orexigenic (appetite-stimulating) effects of MCH.
In Vitro and In Vivo Pharmacology
A direct comparison of the in vitro potency of the two compounds is limited by the availability of public data for this compound. However, both have been described as potent and selective MCHR1 antagonists.
| Parameter | This compound | ALB-127158(a) |
| Target | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Melanin-Concentrating Hormone Receptor 1 (MCHR1) |
| Mechanism of Action | Small molecule antagonist | Small molecule antagonist |
| In Vitro Potency (IC50) | Data not publicly available | 7 nM[2][3] |
Preclinical studies in rodent models of obesity demonstrated the efficacy of both compounds in reducing body weight and food intake.
| Study Type | This compound | ALB-127158(a) |
| Animal Model | Rat and dog feeding models[4] | Diet-induced obese (DIO) mice and high-fat diet (HFD) rats[3] |
| Key Findings | Enabled target validation in feeding models[4] | DIO Mice: Significant and sustained decrease in body weight and food intake at 5-15 mg/kg bid. Weight reduction was predominantly from fat loss.[3] HFD Rats: Significant weight loss and food reduction at doses as low as 1.25 mg/kg p.o. Maximal weight loss of ~10% at 10 mg/kg.[3] |
Clinical Trial Data
Both this compound and ALB-127158(a) advanced to Phase I clinical trials. While both were found to be generally safe and well-tolerated, key differences in their pharmacokinetic and pharmacodynamic profiles emerged, ultimately leading to the discontinuation of their development for obesity.
| Parameter | This compound | ALB-127158(a) |
| Phase of Development | Phase I (Discontinued)[4][5] | Phase I (Discontinued)[6][7] |
| Safety and Tolerability | Safe and well-tolerated in single rising oral doses in healthy overweight and obese subjects.[5][8] | Safe and well-tolerated in single and multiple ascending dose studies in healthy, overweight, and obese male subjects.[1][6] |
| Pharmacokinetics | Orally bioavailable and brain penetrant.[4] | Tmax: 1-3 hours post-dose.[3] t1/2 (single dose): 18-21 hours.[3] t1/2 (multiple doses): ~26 hours.[3] CNS Exposure: Limited.[7] |
| Pharmacodynamics/Efficacy | Showed desirable effects on lowering lipid levels in healthy individuals on a high-calorie diet.[4] | Slight reduction in self-reported 'hunger' and 'desire to eat' at the highest doses in overweight/obese volunteers.[7] |
| Reason for Discontinuation | Induction of cytochrome P450 enzyme CYP3A4, posing a risk of drug-drug interactions.[4] | Limited CNS exposure at doses tested, suggesting insufficient target engagement in the brain for a centrally-mediated anti-obesity effect.[7] |
Key Differentiators and Summary
The primary distinction between this compound and ALB-127158(a) lies in their pharmacokinetic properties and resulting clinical limitations. This compound demonstrated good oral bioavailability and brain penetration, a desirable characteristic for a centrally-acting anti-obesity agent.[4] However, its significant induction of the metabolic enzyme CYP3A4 presented a major hurdle for further development due to the high potential for drug-drug interactions.[4]
Conversely, ALB-127158(a) did not appear to have significant metabolic liabilities but suffered from poor penetration of the blood-brain barrier.[7] A study specifically investigating its concentration in cerebrospinal fluid confirmed lower than expected brain exposure.[6][7] This limited central nervous system availability likely explains the modest effects on appetite observed only at high doses and was the primary reason for halting its development for obesity.[7]
Experimental Protocols
Detailed below are generalized protocols for the key experiments cited in the development of MCHR1 antagonists.
MCHR1 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the MCHR1.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human MCHR1 (e.g., HEK-293 cells) through homogenization and differential centrifugation.[3]
-
Binding Reaction: A fixed concentration of a radiolabeled MCHR1 ligand (e.g., [125I]-MCH) is incubated with the cell membranes in a suitable buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).[3]
-
Competition: The incubation is performed in the presence of varying concentrations of the test compound (this compound or ALB-127158(a)).
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium (e.g., 90 minutes). The reaction is then terminated by rapid vacuum filtration through a filter plate, which traps the membranes with the bound radioligand.[3]
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Diet-Induced Obesity (DIO) Rodent Model
This in vivo model is used to evaluate the anti-obesity effects of a compound.
-
Induction of Obesity: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks (e.g., 15 weeks) to induce an obese phenotype.[9] Control animals are fed a standard chow diet.
-
Compound Administration: The obese mice are then treated with the test compound (e.g., ALB-127158(a)) or vehicle control. The compound is typically administered orally (p.o.) or via intraperitoneal (i.p.) injection, once or twice daily for a specified duration.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly) throughout the study.[9]
-
Body Composition Analysis: At the end of the study, body composition (fat mass vs. lean mass) may be analyzed using techniques such as dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat pads.
-
Data Analysis: The changes in body weight, food intake, and body composition between the compound-treated and vehicle-treated groups are statistically analyzed to determine the efficacy of the compound.
References
- 1. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Diet-induced obesity murine model [protocols.io]
Preclinical Showdown: A Comparative Guide to MCHR1 Antagonists NGD-4715 and BMS-830216
For Researchers, Scientists, and Drug Development Professionals
In the landscape of obesity research, the melanin-concentrating hormone receptor 1 (MCHR1) has been a focal point for therapeutic intervention. Among the antagonists developed, NGD-4715 by Neurogen and BMS-830216 by Bristol-Myers Squibb emerged as clinical candidates. This guide provides an objective comparison of their preclinical performance, summarizing available data to inform future research and development in metabolic drug discovery.
At a Glance: Key Preclinical Characteristics
| Parameter | This compound | BMS-830216 (BMS-819881*) |
| Target | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Melanin-Concentrating Hormone Receptor 1 (MCHR1) |
| Mechanism of Action | Antagonist | Prodrug of a potent MCHR1 antagonist |
| Reported Preclinical Efficacy | Reduction in food intake in animal models | In vivo efficacy in diet-induced obese rats |
| Reason for Discontinuation | Induction of cytochrome P450 enzyme CYP3A4 | Lack of efficacy in reducing body weight in a Phase 1b study |
*BMS-830216 is a prodrug that is converted to the active MCHR1 antagonist, BMS-819881, in vivo.
In Vitro Profile: Potency and Selectivity
A direct comparison of the in vitro potency of this compound and BMS-819881 is challenging due to the limited publicly available quantitative data for this compound. However, available information indicates both were potent and selective MCHR1 antagonists.
BMS-819881 (Active metabolite of BMS-830216)
| Assay | Species | Result |
| Binding Affinity (Ki) | Rat MCHR1 | 7 nM |
| Functional Antagonism (Kb) | Calcium Mobilization Assay | 32 nM |
BMS-819881 demonstrated potent binding to the rat MCHR1 and functional antagonism in a calcium mobilization assay.
This compound
In Vivo Preclinical Efficacy in Obesity Models
Both compounds were evaluated in preclinical models of diet-induced obesity (DIO), the standard for assessing anti-obesity therapeutics.
This compound: Preclinical studies with this compound in rodent models indicated that selective blockade of MCHR1 was sufficient to achieve a significant reduction in food intake[3]. However, specific quantitative data on the percentage of body weight reduction at particular doses are not detailed in the available literature.
BMS-830216: The prodrug BMS-830216 demonstrated in vivo efficacy in lean and diet-induced obese (DIO) rats, with favorable central nervous system (CNS) penetration[4]. Despite this promising preclinical profile, it failed to demonstrate a significant reduction in body weight in a 28-day Phase 1b clinical trial in obese subjects[5][6].
Pharmacokinetics and Metabolism
This compound: A significant factor leading to the discontinuation of this compound was its induction of the cytochrome P450 enzyme CYP3A4[1]. This property raised concerns about potential drug-drug interactions, a critical consideration for a medication intended for a patient population often taking multiple concurrent therapies.
BMS-819881 (Active Metabolite of BMS-830216): Preclinical pharmacokinetic studies of BMS-819881 were conducted in several species.
| Species | Route | Key Findings |
| Rat | IV | Moderate terminal elimination half-life |
| Dog | IV | Moderate terminal elimination half-life |
| Monkey | IV | Moderate terminal elimination half-life |
BMS-819881 also exhibited inhibitory activity against CYP3A4, although this was not cited as the primary reason for the discontinuation of BMS-830216.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating MCHR1 antagonists in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. "The Discovery of the MCH-1 Receptor Antagonist this compound for the Potent" by J. Tarrant, K J. Hodgetts et al. [scholarworks.harding.edu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
NGD-4715: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MCHR1 antagonist NGD-4715's cross-reactivity with other receptors. Due to the discontinuation of its development, publicly available quantitative data on a broad receptor panel is limited. This document synthesizes available information on its primary target affinity and known off-target interactions, supported by general experimental protocols relevant to the assessment of such compounds.
Executive Summary
This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis and a target for anti-obesity therapeutics.[1][2][3] While demonstrating high affinity for MCHR1, the development of this compound was halted, with reports pointing to undesirable off-target effects, notably the induction of the cytochrome P450 enzyme CYP3A4.[4] Furthermore, compounds within this class are often scrutinized for potential cardiac liabilities through interaction with the hERG potassium channel.[5][6] This guide will delve into the known interactions of this compound and provide standardized methodologies for assessing receptor cross-reactivity and off-target effects.
Comparative Receptor Interaction Profile of this compound
Due to the proprietary nature of preclinical data for discontinued (B1498344) drug candidates, a comprehensive quantitative comparison table for this compound against a broad panel of receptors is not publicly available. The following table summarizes the known and potential interactions based on existing literature.
| Target | Interaction Type | Known/Potential Effect | Supporting Evidence |
| MCHR1 | Antagonist | Primary pharmacological target for anti-obesity effects. [1][2] | Preclinical studies and mechanism of action reports.[1][2][3] |
| CYP3A4 | Induction | Induces the expression and activity of this key drug-metabolizing enzyme, leading to potential drug-drug interactions. [4] | Reports from the drug's development history.[4] |
| hERG K+ Channel | Potential Inhibition | A common liability for this class of compounds, potentially leading to cardiac QT interval prolongation. Specific data for this compound is not publicly available.[5][6] | General concern for MCHR1 antagonists.[5][6] |
Signaling Pathways
To understand the implications of on-target and off-target interactions, it is crucial to visualize the associated signaling pathways.
Caption: MCHR1 couples to Gi and Gq proteins, modulating cAMP and calcium signaling pathways.
Caption: this compound can induce CYP3A4 expression via activation of the Pregnane X Receptor (PXR).
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of receptor cross-reactivity are provided below.
MCHR1 Competitive Binding Assay
This assay determines the affinity of a test compound for the MCHR1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for determining MCHR1 binding affinity.
Detailed Protocol:
-
Membrane Preparation: Membranes from HEK-293 cells stably expressing the human MCHR1 are prepared by dounce homogenization and differential centrifugation.[7]
-
Binding Reaction: In a 96-well plate, incubate 0.5-1.0 µg of membrane protein with a constant concentration of [¹²⁵I]-labeled MCH (e.g., 0.1 nM) and varying concentrations of the test compound (e.g., this compound).[7] The incubation is typically carried out in a binding buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA) for 90 minutes at room temperature.[7]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, separating the membrane-bound radioligand from the free radioligand.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.[7]
CYP3A4 Induction Assay in Human Hepatocytes
This assay evaluates the potential of a test compound to induce the expression of the CYP3A4 enzyme in primary human hepatocytes.
Workflow Diagram:
References
The Evolution of MCHR1 Antagonists: A Comparative Analysis of First and Second-Generation Compounds
For Immediate Release
A comprehensive analysis of first and second-generation Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists reveals a clear evolution in drug design, primarily driven by the need to mitigate off-target effects, particularly cardiotoxicity associated with hERG channel inhibition. While first-generation antagonists demonstrated high potency in targeting MCHR1, a key player in the regulation of appetite and energy homeostasis, their clinical development was frequently hampered by significant safety concerns. This has led to the development of a second generation of antagonists with markedly improved selectivity and safety profiles, offering renewed promise for their therapeutic potential in obesity and other CNS disorders.
The development of MCHR1 antagonists has been a significant focus for pharmaceutical research, given the receptor's role in promoting feeding behavior. However, the structural similarity between the MCHR1 binding site and the hERG (human Ether-à-go-go-Related Gene) potassium channel has been a persistent challenge. Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. Consequently, the progression from first to second-generation MCHR1 antagonists is largely defined by the successful decoupling of high MCHR1 affinity from hERG liability.
First-Generation MCHR1 Antagonists: Potency Beset by Off-Target Risks
Early MCHR1 antagonists, such as SNAP-7941, T-226296, and SB-568849, were instrumental in validating the therapeutic concept of MCHR1 antagonism for weight management.[1][2] These compounds exhibited potent inhibition of MCHR1 in the nanomolar range. However, their development was often curtailed due to off-target effects, most notably significant hERG channel inhibition, which posed an unacceptable risk of cardiotoxicity.[3][4]
Second-Generation MCHR1 Antagonists: Engineering Safety Through Selectivity
Learning from the challenges of their predecessors, second-generation MCHR1 antagonists were designed with a primary focus on minimizing hERG activity while retaining high MCHR1 potency. Compounds like AMG-076, GW856464, and the parent compound of the prodrug BMS-830216 (BMS-819881) exemplify this new wave of development.[5][6][7] Medicinal chemistry efforts successfully identified new chemical scaffolds and structural modifications that increased the selectivity for MCHR1 over the hERG channel, in some cases by over 1000-fold.[6] This enhanced safety profile has allowed some second-generation compounds to progress further in clinical trials.[7]
Quantitative Comparison of MCHR1 Antagonists
The following tables provide a comparative summary of the in vitro potency and hERG selectivity for representative first and second-generation MCHR1 antagonists.
Table 1: In Vitro Potency and Selectivity of First-Generation MCHR1 Antagonists
| Compound | MCHR1 Binding Affinity (Kᵢ/IC₅₀, nM) | hERG Inhibition (IC₅₀, nM) | Selectivity Index (hERG IC₅₀ / MCHR1 Kᵢ/IC₅₀) |
| SNAP-7941 | 15 (Kᵢ)[2] | Data not consistently reported, but known hERG liability | Not available |
| T-226296 | 5.5 (IC₅₀, human) | Data not consistently reported, but known hERG liability | Not available |
| SB-568849 | ~20 (pKi 7.7) | Data not consistently reported, but known hERG liability | Not available |
| MCHR1 antagonist 2 | 65 (IC₅₀)[8][9] | 4.0[8][9] | ~0.06 |
Table 2: In Vitro Potency and Selectivity of Second-Generation MCHR1 Antagonists
| Compound | MCHR1 Binding Affinity (Kᵢ/IC₅₀, nM) | hERG Inhibition (IC₅₀, nM) | Selectivity Index (hERG IC₅₀ / MCHR1 Kᵢ/IC₅₀) |
| AMG-076 | 0.6 (Kᵢ)[5] | >5000[5] | >8333 |
| GW856464 | Potent antagonist[5] | Improved hERG profile | Data not fully disclosed |
| BMS-819881 | 10.4 (Kᵢ)[5] | Data not fully disclosed, but developed to have a clean safety profile | Data not fully disclosed |
| KRX-104165 | 60 (IC₅₀)[3] | >50000[3] | >833 |
Table 3: Comparative Pharmacokinetic Properties
| Compound | Generation | Oral Bioavailability (%) | Plasma Half-life (t½) | Brain Penetration (Brain/Plasma Ratio) |
| SB-568849 | First | Acceptable in vivo stability and oral bioavailability[10] | Data not available | Acceptable brain-blood ratio of 1[10] |
| AMG-076 | Second | Orally bioavailable[6] | Data not available | Demonstrates CNS penetration |
Signaling Pathways and Experimental Workflows
The development and evaluation of MCHR1 antagonists involve a series of well-defined experimental procedures and an understanding of the underlying signaling pathways.
MCHR1 Signaling Pathway
MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gᵢ and G₀ proteins. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling ultimately modulates neuronal activity to promote food intake and reduce energy expenditure.
Experimental Workflow for MCHR1 Antagonist Evaluation
The screening and development of MCHR1 antagonists follow a standardized workflow, from initial high-throughput screening to in vivo efficacy studies. A crucial step in this process is the early assessment of hERG liability to eliminate compounds with potential cardiotoxic effects.
Evolution from First to Second-Generation Antagonists
The progression from first to second-generation MCHR1 antagonists represents a targeted effort to address the key liability of the earlier compounds. This evolution was driven by a deeper understanding of the structural requirements for MCHR1 potency versus hERG inhibition.
Detailed Experimental Protocols
MCHR1 Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of test compounds for the MCHR1 receptor.
Materials:
-
Membranes from cells stably expressing human MCHR1 (e.g., HEK293 or CHO cells).
-
Radioligand, e.g., [¹²⁵I]-MCH or a tritiated antagonist like [³H]SNAP-7941.
-
Test compounds at various concentrations.
-
Non-specific binding control (a high concentration of a known MCHR1 ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its K₋d, and varying concentrations of the test compound.
-
For total binding wells, add only buffer and radioligand.
-
For non-specific binding wells, add buffer, radioligand, and a high concentration of a non-labeled MCHR1 ligand.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
hERG Manual Patch-Clamp Assay
Objective: To assess the inhibitory effect of test compounds on the hERG potassium channel current.
Materials:
-
Cells stably expressing the hERG channel (e.g., HEK293 cells).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Internal (pipette) solution (e.g., containing KCl, MgCl₂, ATP, EGTA, and HEPES).
-
External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES).
-
Test compounds dissolved in the external solution at various concentrations.
Procedure:
-
Culture hERG-expressing cells on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a micropipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
Record baseline hERG currents in the absence of the test compound.
-
Perfuse the cell with the external solution containing the test compound at a specific concentration and record the hERG currents.
-
Repeat step 8 with increasing concentrations of the test compound.
-
Measure the amplitude of the tail current at each concentration and calculate the percentage of inhibition relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of MCHR1 antagonists on body weight, food intake, and other metabolic parameters in an animal model of obesity.
Materials:
-
Male C57BL/6J mice.
-
High-fat diet (HFD; e.g., 45-60% kcal from fat).
-
Standard chow diet.
-
Test compound formulated for oral administration (e.g., in a vehicle like 0.5% methylcellulose).
-
Animal weighing scales.
-
Metabolic cages for monitoring food and water intake, and energy expenditure (optional).
Procedure:
-
Induce obesity in mice by feeding them an HFD for several weeks (e.g., 8-12 weeks) until they show a significant increase in body weight compared to mice on a standard chow diet.
-
Randomize the DIO mice into vehicle control and treatment groups.
-
Administer the test compound or vehicle orally once or twice daily for a specified period (e.g., 2-4 weeks).
-
Monitor and record the body weight of each mouse daily or several times a week.
-
Measure food intake daily.
-
At the end of the study, additional metabolic parameters can be assessed, such as fat mass (by DEXA or MRI), plasma levels of glucose, insulin, and lipids.
-
Analyze the data to determine if the test compound significantly reduces body weight gain and food intake compared to the vehicle control group.
Conclusion
The journey from first to second-generation MCHR1 antagonists illustrates a successful application of medicinal chemistry principles to overcome a critical safety hurdle in drug development. By engineering compounds with high selectivity for MCHR1 over the hERG channel, researchers have revitalized the potential of this therapeutic target. The continued investigation of these second-generation antagonists in clinical settings will be crucial in determining their ultimate utility in addressing the global health challenge of obesity and related metabolic disorders.
References
- 1. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Concentration-Effect Relationship of Oral LSD in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of new nootropic acylprolyldipeptide and its penetration across the blood-brain barrier after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
NGD-4715: An In Vitro and In Vivo Correlation of a Melanin-Concentrating Hormone Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
NGD-4715 is a selective, orally bioavailable antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor primarily expressed in the brain that plays a crucial role in the regulation of energy homeostasis and body weight. Developed for the potential treatment of obesity, this compound progressed to Phase I clinical trials. This guide provides a comparative analysis of the in vitro and in vivo activity of this compound and other MCHR1 antagonists, supported by available experimental data.
Executive Summary
This compound demonstrated promise as an anti-obesity agent by targeting the MCHR1 pathway. In clinical trials, the compound was found to be safe and well-tolerated, with some subjects reporting a loss of appetite. However, its development was discontinued (B1498344) due to the induction of the cytochrome P450 enzyme CYP3A4, a critical enzyme in drug metabolism, which posed a significant risk of drug-drug interactions. This guide will delve into the available preclinical and clinical data for this compound and compare it with other MCHR1 antagonists that have been in development.
In Vitro Activity Comparison
The primary in vitro measure of a drug's potency is its binding affinity (Ki) or the concentration required to inhibit 50% of the target's activity (IC50). While specific Ki or IC50 values for this compound are not publicly available, a comparison with other MCHR1 antagonists highlights the potency of this class of compounds.
| Compound | Target | In Vitro Potency | CYP3A4 Interaction |
| This compound | MCHR1 | Data not publicly available | Inducer (Discontinued) |
| ALB-127158 | MCHR1 | IC50 = 7 nM[1] | Data not available |
| AMG-076 | MCHR1 | Ki = 0.6 nM[1] | Data not available |
| BMS-830216 (prodrug of BMS-819881) | MCHR1 | Ki = 10.4 nM[1] | EC50 = 13 µM (BMS-819881)[1] |
| GW-803430 | MCHR1 | pIC50 = 9.3[2] | Data not available |
| MCH-1 antagonist 1 | MCHR1 | Ki = 2.6 nM[3] | IC50 = 10 µM[3] |
In Vivo Activity Comparison
Preclinical studies in animal models of diet-induced obesity (DIO) are crucial for evaluating the in vivo efficacy of anti-obesity drug candidates. MCHR1 antagonists have consistently demonstrated the ability to reduce body weight in these models, primarily through a reduction in food intake and an increase in energy expenditure.[4]
| Compound | Animal Model | Dose | Effect on Body Weight |
| This compound | Rodent DIO models | Data not publicly available | Reported to cause a significant reduction in food intake.[5] |
| ALB-127158(a) | DIO Mice | 5-15 mg/kg, twice daily | Significant sustained decrease in body weight and food intake.[6] |
| High-Fat Diet Rats | ≥ 1.25 mg/kg, orally | Significant weight loss, with a maximal reduction of approximately 10% at 10 mg/kg.[6] | |
| Generic MCHR1 Antagonist | DIO Mice | 30 mg/kg for 1 month | 24% reduction in body weight.[7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluation for MCHR1 antagonists, the following diagrams are provided.
Experimental Protocols
MCHR1 Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound for the MCHR1 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human MCHR1 receptor (e.g., HEK-293 cells) through homogenization and differential centrifugation.[8]
-
Binding Reaction: A fixed concentration of a radiolabeled MCHR1 ligand (e.g., [125I]-MCH) is incubated with the cell membranes in a suitable buffer (e.g., 25 mM HEPES, pH 7.4, with 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA).[8]
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 90 minutes at room temperature).
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed to remove unbound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Diet-Induced Obesity (DIO) Rodent Model (General Protocol)
This model is used to evaluate the in vivo efficacy of anti-obesity compounds.
-
Animal Model: Male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6J) are commonly used.
-
Diet: Animals are fed a high-fat diet (e.g., 45-60% of calories from fat) for an extended period (e.g., 8-16 weeks) to induce obesity.[9][10] A control group is fed a standard chow diet.
-
Compound Administration: The test compound (e.g., this compound) is administered orally or via another appropriate route at various doses. A vehicle control group receives the same formulation without the active compound.
-
Monitoring: Body weight and food intake are monitored daily or weekly throughout the study.[9]
-
Body Composition Analysis: At the end of the study, body composition (fat mass and lean mass) may be analyzed using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Metabolic Parameters: Blood samples may be collected to measure various metabolic parameters, such as glucose, insulin, and lipid levels.
-
Data Analysis: The effects of the test compound on body weight, food intake, and other parameters are compared between the treated and vehicle control groups to determine efficacy.
Conclusion
This compound represents a potent MCHR1 antagonist that showed initial promise for the treatment of obesity. Its journey through preclinical and early clinical development highlights the critical importance of a thorough evaluation of a drug candidate's metabolic profile, in addition to its primary efficacy and safety. While this compound itself did not proceed, the extensive research into MCHR1 antagonists has significantly advanced our understanding of the role of the melanin-concentrating hormone system in energy homeostasis and has provided a valuable foundation for the development of future anti-obesity therapeutics. The comparative data presented in this guide serves as a resource for researchers in the field to inform the design and development of the next generation of MCHR1-targeting drugs.
References
- 1. Melanin-concentrating Hormone Receptor (MCHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdb99.ucsd.edu [bdb99.ucsd.edu]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Diet-induced obesity murine model [protocols.io]
A Comparative Analysis of NGD-4715 Against Current Pharmacotherapies for Obesity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational MCHR1 antagonist NGD-4715 against currently approved and leading obesity treatments. The objective is to benchmark this compound's profile, including its mechanism of action, and available clinical data, against the established efficacy and safety of current therapeutic alternatives. All quantitative data is summarized for direct comparison, and where available, details of experimental protocols are provided.
Introduction to this compound
This compound is an investigational small molecule that functions as a selective antagonist for the melanin-concentrating hormone receptor 1 (MCHR1).[1] The rationale for its development was based on preclinical studies in rodents where deletion of the MCH gene or the MCHR1 resulted in lean animals, suggesting that blocking this pathway could reduce food intake and body weight.[1][2] Developed by Neurogen, this compound entered Phase I clinical trials in 2006 to evaluate its safety, pharmacokinetics, and pharmacodynamics in overweight and obese individuals.[3] While the trial demonstrated that the compound was safe and well-tolerated, its development was discontinued (B1498344) after Neurogen's acquisition by Ligand Pharmaceuticals in 2009.[2][4] A significant factor in this decision was the discovery that this compound induced the cytochrome P450 enzyme CYP3A4, posing a risk of drug-drug interactions with other medications commonly prescribed to the obese population, such as statins.[4][5]
Current Landscape of Obesity Pharmacotherapy
The current market for obesity treatments is dominated by a new generation of highly effective drugs, primarily targeting incretin (B1656795) pathways, alongside older medications with different mechanisms of action. These include GLP-1 receptor agonists, dual GLP-1/GIP receptor agonists, combination therapies, and lipase (B570770) inhibitors.
Comparative Data
The following tables provide a structured comparison of this compound and current leading obesity treatments based on available data.
Table 1: Mechanism of Action
| Drug Class | Drug Name(s) | Mechanism of Action |
| MCHR1 Antagonist | This compound | Blocks the melanin-concentrating hormone receptor 1 (MCHR1), which is involved in the regulation of food intake. |
| GLP-1 Receptor Agonists | Semaglutide (B3030467), Liraglutide | Mimic the action of the native glucagon-like peptide-1 (GLP-1), an incretin hormone that increases insulin (B600854) secretion, slows gastric emptying, and acts on the brain to increase satiety and reduce appetite.[1][6] |
| Dual GLP-1/GIP Receptor Agonist | Tirzepatide | A single molecule that acts as an agonist for both GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors, leading to enhanced effects on appetite, satiety, and metabolism.[7][8] |
| Combination Therapies | Naltrexone/Bupropion (B1668061) | Naltrexone is an opioid antagonist, and bupropion is a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. Their combination is thought to affect the hypothalamus's appetite regulatory center and the mesolimbic reward system.[4][9] |
| Phentermine/Topiramate | Phentermine is a sympathomimetic amine that suppresses appetite. Topiramate is an anticonvulsant with weight loss effects, possibly through appetite suppression and enhancing satiety.[10][11][12] | |
| Lipase Inhibitor | Orlistat | Inhibits gastric and pancreatic lipases in the gastrointestinal tract, reducing the absorption of dietary fat by approximately 30%.[13][14][15] |
| MC4R Agonist | Setmelanotide | An agonist of the melanocortin 4 receptor (MC4R), a key component of the leptin-melanocortin pathway that regulates hunger and satiety. It is approved for rare genetic disorders of obesity.[16][17][18] |
Table 2: Efficacy and Clinical Trial Data
| Drug | Key Clinical Trial(s) | Average Weight Loss (% of initial body weight) | Key Findings |
| This compound | Phase I | Not applicable (Phase I focused on safety) | Found to be safe and well-tolerated in single rising oral doses.[2][3] |
| Semaglutide | STEP 1 | 14.9% (vs. 2.4% with placebo) at 68 weeks.[19][20][21] | Significantly more participants on semaglutide achieved ≥5% and ≥10% weight loss compared to placebo.[20] |
| Tirzepatide | SURMOUNT-1 | Up to 22.5% at 72 weeks in people with obesity (without diabetes).[7][22] | Superior weight loss compared to semaglutide in a head-to-head trial.[23] |
| Liraglutide | SCALE Obesity and Prediabetes | 8.0% (vs. 2.6% with placebo) at 56 weeks.[24] | A greater proportion of patients achieved clinically significant weight loss compared to placebo.[25][26] |
| Naltrexone/Bupropion | COR-I, COR-II, COR-BMOD | Ranged from ~5% to 9.3% (placebo-subtracted) at 56 weeks. | Effective in promoting weight loss, particularly when combined with intensive behavioral modification. |
| Phentermine/Topiramate | EQUIP, CONQUER | Ranged from ~8.6% to 10.9% (placebo-subtracted) at 56 weeks. | Demonstrated significant weight loss and improvement in cardiometabolic risk factors.[27] |
| Orlistat | XENDOS | 5.8% (vs. 3.0% with placebo) at 4 years. | Modest but consistent weight loss and a reduced incidence of type 2 diabetes.[28] |
| Setmelanotide | Phase 3 trials in specific genetic disorders | In patients with POMC or PCSK1 deficiency, 80% achieved ≥10% weight loss at 1 year. In patients with LEPR deficiency, 45.5% achieved ≥10% weight loss at 1 year.[17][18] | Highly effective in specific patient populations with rare genetic obesity. |
Table 3: Safety and Tolerability
| Drug | Common Side Effects | Serious Adverse Events/Contraindications |
| This compound | Well-tolerated in Phase I. | Induced cytochrome P450 enzyme CYP3A4, leading to a high risk of drug-drug interactions.[4][5] |
| Semaglutide | Nausea, diarrhea, vomiting, constipation, abdominal pain.[20] | Risk of thyroid C-cell tumors (seen in rodents), pancreatitis, gallbladder problems, hypoglycemia. Contraindicated in patients with a personal or family history of medullary thyroid carcinoma or in patients with Multiple Endocrine Neoplasia syndrome type 2. |
| Tirzepatide | Nausea, diarrhea, decreased appetite, vomiting, constipation.[7] | Similar to GLP-1 RAs, including risk of thyroid C-cell tumors, pancreatitis, gallbladder problems. |
| Liraglutide | Nausea, diarrhea, constipation, vomiting, headache.[25] | Similar to other GLP-1 RAs, including risk of thyroid C-cell tumors and pancreatitis. |
| Naltrexone/Bupropion | Nausea, constipation, headache, vomiting, dizziness, insomnia. | Boxed warning for suicidal thoughts and behaviors (associated with bupropion). Can increase blood pressure and heart rate. Contraindicated in patients with uncontrolled hypertension, seizure disorders, or those taking other bupropion-containing products or chronic opioids. |
| Phentermine/Topiramate | Paresthesia, dizziness, dysgeusia, insomnia, constipation, dry mouth.[27] | Can increase heart rate. Associated with mood and sleep disorders, cognitive impairment, and metabolic acidosis. Contraindicated in pregnancy (risk of cleft lip/palate), glaucoma, and hyperthyroidism. |
| Orlistat | Oily spotting, flatus with discharge, fecal urgency, fatty/oily stools.[15][28] | Can decrease the absorption of fat-soluble vitamins (A, D, E, K) and beta-carotene. Rare cases of severe liver injury have been reported. |
| Setmelanotide | Injection site reactions, skin hyperpigmentation, nausea, headache.[18] | Can cause disturbances in sexual arousal (spontaneous penile erections in males and sexual adverse reactions in females). Depression and suicidal ideation have been reported. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (MCHR1 Antagonism)
Caption: this compound signaling pathway.
Signaling Pathway of GLP-1 Receptor Agonists
Caption: GLP-1 receptor agonist signaling pathway.
Experimental Workflow for a Typical Phase 3 Obesity Clinical Trial
Caption: Generalized Phase 3 obesity clinical trial workflow.
Experimental Protocols
Detailed experimental protocols for pivotal clinical trials are typically found within the supplementary materials of the published studies or on clinical trial registries. Below is a generalized protocol based on common elements from trials of modern obesity drugs like Semaglutide (STEP program) and Tirzepatide (SURMOUNT program).
Title: A Randomized, Double-Blind, Placebo-Controlled, Multicenter, Phase 3 Trial to Evaluate the Efficacy and Safety of [Drug] for Chronic Weight Management in Adults with Obesity or Overweight with Weight-Related Comorbidities.
1. Study Population:
- Inclusion Criteria: Adults aged 18 years or older with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia, obstructive sleep apnea).
- Exclusion Criteria: History of type 1 or type 2 diabetes, prior or planned bariatric surgery, use of other weight-loss medications within 90 days of screening.
2. Study Design:
- A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants are randomized in a 2:1 ratio to receive either the active drug or a matching placebo.
- The trial duration is typically 68 to 72 weeks.
- All participants receive counseling on a reduced-calorie diet (e.g., a deficit of 500 kcal per day relative to estimated total energy expenditure) and increased physical activity (e.g., at least 150 minutes of moderate-intensity exercise per week).
3. Investigational Product Administration:
- The active drug and placebo are administered via subcutaneous injection once weekly.
- A dose-escalation period (e.g., 16-20 weeks) is employed to improve tolerability, where the dose is gradually increased to the target maintenance dose.
4. Efficacy Assessments:
- Primary Endpoints:
- The mean percentage change in body weight from baseline to the end of the treatment period.
- The proportion of participants who achieve a weight loss of at least 5% from baseline.
- Secondary Endpoints:
- Proportions of participants achieving weight loss of ≥10%, ≥15%, and ≥20%.
- Change from baseline in waist circumference, systolic and diastolic blood pressure, and lipid profile.
- Change from baseline in measures of physical functioning and quality of life.
5. Safety Assessments:
- Adverse events (AEs) are monitored throughout the trial.
- Vital signs, electrocardiograms (ECGs), and laboratory parameters (including pancreatic enzymes) are assessed at regular intervals.
6. Statistical Analysis:
- The primary efficacy endpoints are analyzed using an intent-to-treat analysis, including all randomized participants.
- Analysis of covariance (ANCOVA) or a mixed model for repeated measures (MMRM) is typically used to compare the treatment groups, with adjustments for baseline values and other stratification factors.
Conclusion
This compound, as an MCHR1 antagonist, represented a novel approach to obesity treatment. However, its development was halted due to safety concerns related to drug-drug interactions. In the time since its discontinuation, the field of obesity pharmacotherapy has been revolutionized by the advent of highly effective incretin-based therapies.
When benchmarked against current treatments, the key differentiator is the magnitude of efficacy. While this compound's potential for weight loss in humans was never fully determined in later-phase trials, the leading GLP-1 and dual GLP-1/GIP receptor agonists have demonstrated average weight loss ranging from 15% to over 20%. This level of efficacy was previously achievable only through bariatric surgery.
Furthermore, the safety profile of this compound, specifically its induction of CYP3A4, would present a significant clinical challenge in a patient population often requiring multiple medications for comorbidities. Current treatments, while having their own side effect profiles (primarily gastrointestinal), have a more manageable and well-characterized risk-benefit ratio for their approved indications.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. brainandbodyfoundation.org [brainandbodyfoundation.org]
- 3. GLP−1 receptor agonists for the treatment of obesity: Role as a promising approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naltrexone SR/Bupropion SR (Contrave): A New Approach to Weight Loss in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quranicresearch.com [quranicresearch.com]
- 6. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 7. sochob.cl [sochob.cl]
- 8. Tirzepatide for overweight and obesity management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naltrexone/Bupropion ER (Contrave): Newly Approved Treatment Option for Chronic Weight Management in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Phentermine and Topiramate: MedlinePlus Drug Information [medlineplus.gov]
- 12. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bonevet.org [bonevet.org]
- 14. scilit.com [scilit.com]
- 15. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. trial.medpath.com [trial.medpath.com]
- 19. Semaglutide - Wikipedia [en.wikipedia.org]
- 20. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 22. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
- 23. Tirzepatide as Compared with Semaglutide for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Liraglutide for Obesity · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 26. Saxenda® (liraglutide) Injection 3 mg Clinical Trials for Weight Loss Results [novomedlink.com]
- 27. Phentermine/topiramate - Wikipedia [en.wikipedia.org]
- 28. Anti-Obesity Drugs: Long-Term Efficacy and Safety: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of NGD-4715 and Other Investigational Anti-Obesity Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-obesity drug development has seen a significant shift over the past decade. While earlier efforts targeting pathways like the melanin-concentrating hormone (MCH) system showed initial promise, they have largely been superseded by highly effective incretin-based therapies. This guide provides a detailed comparison of the discontinued (B1498344) MCHR1 antagonist NGD-4715 with other investigational anti-obesity drugs, focusing on their mechanisms of action, clinical trial data, and experimental protocols.
This compound and the MCHR1 Antagonist Class: A Discontinued Pathway
This compound was a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) developed by Neurogen.[1] The rationale for its development was based on preclinical studies indicating that the MCH system plays a role in regulating food intake and energy expenditure.[2]
Mechanism of Action
Melanin-concentrating hormone (MCH) is a neuropeptide that, upon binding to its receptor MCHR1 in the brain, stimulates appetite. By blocking this interaction, MCHR1 antagonists like this compound were designed to reduce food intake and promote weight loss.
Figure 1: Simplified signaling pathway of MCHR1 and the action of this compound.
Clinical and Preclinical Findings
This compound entered a Phase I clinical trial to evaluate its safety, pharmacokinetics, and pharmacodynamics.[3] The study was a randomized, double-blind, placebo-controlled, single-center US trial involving single rising oral doses in up to 84 healthy overweight and obese male and female subjects.[3] While the drug was reported to be safe and well-tolerated, with some positive effects on glucose and lipid metabolism, its development was ultimately discontinued.[4] The primary reason for discontinuation was the induction of the cytochrome P450 enzyme CYP3A4, which posed a significant risk of drug-drug interactions with medications commonly prescribed to the obese population, such as statins.[4][5]
Several other MCHR1 antagonists were also in development around the same time, but none successfully reached the market.
| Drug Name | Developer | Reason for Discontinuation |
| This compound | Neurogen/Ligand | Induction of CYP3A4 enzyme[4][5] |
| Alb-127158(a) | AMRI | Modest effect on appetite at the highest dose[4] |
| AMG-076 | Amgen | Discontinued after Phase I, limited publicly available information[4] |
| GW-856464 | GlaxoSmithKline | Low bioavailability[4] |
| BMS-830216 | Bristol-Myers Squibb | No significant weight loss observed in a 28-day Phase I study[4][6] |
Preclinical studies in rodent models with various MCHR1 antagonists showed modest reductions in body weight, often in the single or low-double-digit percentages, resulting from a combination of reduced food intake and increased energy expenditure.[4] For instance, chronic intracerebroventricular infusion of an MCH1R antagonist in diet-induced obese mice suppressed body weight gain and reduced cumulative food intake by 14%.[7]
The Rise of Incretin-Based Therapies and Other Novel Mechanisms
In contrast to the limited success of MCHR1 antagonists, a new generation of investigational anti-obesity drugs, primarily targeting the incretin (B1656795) system, has demonstrated unprecedented efficacy in clinical trials.
GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists were initially developed for type 2 diabetes and have shown significant weight loss effects.
Mechanism of Action: These drugs mimic the action of the native hormone GLP-1, which enhances insulin (B600854) secretion, suppresses glucagon (B607659) secretion, slows gastric emptying, and acts on the brain to reduce appetite and promote satiety.
Figure 2: Mechanism of action of GLP-1 Receptor Agonists.
Dual GIP/GLP-1 Receptor Agonists
These drugs, such as tirzepatide, are dual agonists, targeting both the glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors.
Mechanism of Action: By activating both GIP and GLP-1 receptors, these agents are thought to have a synergistic effect on glucose control and weight loss.
Amylin Analogues
Amylin is a hormone co-secreted with insulin that plays a role in glucose homeostasis and appetite regulation. Long-acting amylin analogues like cagrilintide are being investigated for weight management.
Mechanism of Action: Amylin analogues slow gastric emptying, suppress glucagon secretion, and promote satiety.
Head-to-Head Clinical Trial Data Comparison
The following table summarizes key quantitative data from clinical trials of these newer investigational drugs, highlighting their superior efficacy compared to the outcomes suggested by early-phase MCHR1 antagonist studies.
| Drug | Drug Class | Trial Name | Mean Baseline Weight (kg) | Mean Weight Loss (%) | Trial Duration |
| Semaglutide (B3030467) 2.4 mg | GLP-1 RA | STEP 1[8][9] | ~105 | -14.9% | 68 weeks |
| Tirzepatide 15 mg | GIP/GLP-1 RA | SURMOUNT-1[10] | 104.8 | -20.9% | 72 weeks |
| Cagrilintide 4.5 mg | Amylin Analogue | Phase 2[11][12] | ~106 | -10.8% | 26 weeks |
| Cagrilintide + Semaglutide | Amylin Analogue + GLP-1 RA | REDEFINE 2[13] | ~106 | -15.7% | 68 weeks |
Experimental Protocols: A Look at Trial Design
The robust efficacy of the newer agents is supported by large, well-designed clinical trial programs.
Figure 3: General experimental workflow for recent anti-obesity drug clinical trials.
Example Protocol: SURMOUNT-1 (Tirzepatide)[10]
-
Objective: To assess the efficacy and safety of tirzepatide versus placebo in adults with obesity or overweight without diabetes.
-
Design: Phase 3, multicenter, double-blind, placebo-controlled, parallel-group, randomized trial.
-
Participants: 2,539 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication.
-
Intervention: Participants were randomized (1:1:1:1) to receive once-weekly subcutaneous injections of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, as an adjunct to a lifestyle intervention.
-
Primary Endpoints:
-
Mean percentage change in body weight from baseline to week 72.
-
Percentage of participants achieving a weight reduction of ≥5% at week 72.
-
Example Protocol: STEP 1 (Semaglutide)[8][9]
-
Objective: To evaluate the efficacy and safety of semaglutide versus placebo for weight management in adults with overweight or obesity without diabetes.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 1,961 adults with a BMI of ≥30 or ≥27 with at least one weight-related comorbidity.
-
Intervention: Participants were randomized (2:1) to receive once-weekly subcutaneous semaglutide 2.4 mg or placebo for 68 weeks, plus lifestyle intervention.
-
Co-Primary Endpoints:
-
Percentage change in body weight.
-
Weight reduction of at least 5%.
-
Conclusion
The development of this compound and other MCHR1 antagonists represented a rational, target-based approach to anti-obesity drug discovery. However, this class of drugs was ultimately unsuccessful due to a combination of modest efficacy and safety/tolerability concerns. In stark contrast, the development of incretin-based therapies, including GLP-1 receptor agonists and dual GIP/GLP-1 receptor agonists, has marked a paradigm shift in the pharmacological management of obesity, demonstrating robust and sustained weight loss in large-scale clinical trials. The data presented in this guide underscore the importance of both mechanism of action and clinical trial design in the successful development of novel anti-obesity medications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. | BioWorld [bioworld.com]
- 4. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiobesity effect of a melanin-concentrating hormone 1 receptor antagonist in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cci-cic.org [cci-cic.org]
- 9. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 10. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 11. Once-weekly cagrilintide for weight management in people with overweight and obesity: a multicentre, randomised, double-blind, placebo-controlled and active-controlled, dose-finding phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Once-weekly cagrilintide for weight management in people with overweight and obesity: a multicentre, randomised, double-blind, placebo-controlled and active-controlled, dose-finding phase 2 trial | Medicines Awareness Service [medicinesresources.nhs.uk]
- 13. mediacenteratypon.nejmgroup-production.org [mediacenteratypon.nejmgroup-production.org]
Safety Operating Guide
Proper Disposal of NGD-4715: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for NGD-4715, a selective and orally active melanin-concentrating hormone receptor 1 (MCHR1) antagonist.
This compound is identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following procedures is critical to mitigate risks to personnel and the environment.
Disposal Procedures
All waste containing this compound must be treated as hazardous waste. The primary directive for its disposal is to transfer it to an approved waste disposal plant.[1] Never dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., harmful, dangerous for the environment).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous chemical waste.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Provide them with a complete and accurate description of the waste.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.
-
Hazard and Precautionary Data
The following table summarizes the key hazard information for this compound.
| Hazard Statement | Precautionary Statements |
| H302: Harmful if swallowed. [1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| H410: Very toxic to aquatic life with long lasting effects. [1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocols and Signaling Pathways
Detailed experimental protocols for the use of this compound are not publicly available in the provided search results. As an investigational compound for the treatment of obesity, specific methodologies would be proprietary to the developing entities.[2][3]
This compound functions as an antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[2][3] The signaling pathway of MCHR1 is complex and involves G-protein-coupled mechanisms that ultimately influence appetite and energy balance. A detailed diagram of this specific pathway as modulated by this compound is not available in the public domain.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling NGD-4715
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for NGD-4715, a selective and orally active melanin-concentrating hormone receptor 1 (MCHR1) antagonist. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key safety considerations are summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through ingestion, inhalation, or skin contact. The following PPE is required:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2][3] For tasks with a splash hazard, such as preparing solutions or transferring the compound, safety goggles and a face shield must be worn.[2]
-
Hand Protection: Disposable nitrile gloves are required for all handling procedures.[2][3] For extended contact or when handling higher concentrations, double gloving or using thicker, chemical-resistant gloves is recommended. Gloves should be changed immediately if contaminated.[2]
-
Protective Clothing: A standard laboratory coat is required to protect clothing and skin from potential contamination.[2][3][4] Ensure the lab coat is fully buttoned.
-
Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing the powdered form of the compound, a properly fitted respirator (e.g., N95 or higher) is necessary.[5] All work with powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring compliance with safety regulations.
Experimental Workflow:
The following diagram outlines the standard operating procedure for working with this compound in a laboratory setting.
Disposal Plan:
This compound and any materials contaminated with it must be disposed of as hazardous waste.[1][6]
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and liquid waste containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.[6] Hazardous pharmaceutical waste is typically collected in black containers.[7]
-
Environmental Precaution: Do not dispose of this compound down the drain or in the regular trash.[7][8] Its high aquatic toxicity poses a significant environmental risk.[1]
-
Waste Removal: Arrange for the disposal of hazardous waste through a licensed and approved waste disposal service in accordance with all local, state, and federal regulations.[6][9]
Emergency Response Protocols
In the event of accidental exposure, immediate and appropriate first aid is critical.
Emergency Protocol for Accidental Exposure:
The following diagram outlines the immediate steps to take in case of an emergency.
First Aid Measures:
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice.[1] Have the person rinse their mouth with water. Do not induce vomiting unless told to do so by a poison control center or doctor.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash clothing before reuse. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
References
- 1. This compound|476322-70-0|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. sc.edu [sc.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
